Glucovance
Description
Structure
2D Structure
Properties
CAS No. |
338752-31-1 |
|---|---|
Molecular Formula |
C27H40Cl2N8O5S |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C23H28ClN3O5S.C4H11N5.ClH/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;1-9(2)4(7)8-3(5)6;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-2H3,(H5,5,6,7,8);1H |
InChI Key |
HCEQQASHRRPQFE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.Cl |
Other CAS No. |
338752-31-1 |
Synonyms |
Glucovance Glyburide-metformin |
Origin of Product |
United States |
Molecular Pharmacology of Constituent Compounds
Metformin (B114582) Hydrochloride: Cellular and Subcellular Modulatory Actions
Metformin hydrochloride's primary therapeutic effects are driven by its actions at the cellular and subcellular levels, which are centered on mitochondria and key energy-sensing signaling pathways.
Direct Mitochondrial Targets and Bioenergetic Perturbations
The principal organelle targeted by metformin is the mitochondrion. The drug's interaction with mitochondrial components leads to significant disturbances in cellular energy production.
The most consistently reported molecular action of metformin is the mild and specific inhibition of the mitochondrial respiratory chain Complex I. frontiersin.orgnih.govfrontiersin.orgnih.govuniversiteitleiden.nl This enzyme complex is the entry point for electrons from NADH into the electron transport chain. By impeding the activity of Complex I, metformin curtails the oxidation of NADH, reduces the pumping of protons across the inner mitochondrial membrane, and consequently lowers the rate of ATP synthesis. frontiersin.org This inhibition is considered a foundational aspect of metformin's mechanism of action, although the precise nature of the interaction remains a subject of investigation. frontiersin.orgnih.govnih.gov
A direct consequence of reduced mitochondrial ATP production is a shift in the cell's energy charge, specifically leading to an increase in the AMP:ATP ratio. nih.govresearchgate.net As cellular processes continue to consume ATP, its concentration falls relative to that of its precursor, adenosine (B11128) monophosphate (AMP). This change in the AMP:ATP nucleotide ratio is a critical signal of a low-energy state within the cell. nih.govresearchgate.net While this is a widely accepted model, some early studies in specific cell lines reported AMPK activation without detectable changes in the AMP:ATP or ADP:ATP ratios, suggesting the potential for alternative mechanisms under certain conditions. diabetesjournals.orgresearchgate.net
Some research has identified mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) as another direct target of metformin. nih.govnih.gov This enzyme is a component of the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. It has been proposed that by inhibiting mGPDH, metformin can alter the cellular redox state and reduce the use of glycerol (B35011) and lactate (B86563) as substrates for hepatic gluconeogenesis. nih.gov However, this mechanism is debated, with other studies finding no direct inhibition of mGPDH by metformin and questioning its significance, particularly given the low levels of mGPDH in the liver compared to other tissues. figshare.comdntb.gov.uaresearchgate.net
Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathways
The elevation of the cellular AMP:ATP ratio serves as the primary trigger for the activation of AMP-activated protein kinase (AMPK), a crucial regulator of metabolic processes. nih.govmdpi.com
The activation of AMPK by metformin predominantly occurs through the canonical, LKB1-dependent pathway. nih.govoup.comjci.org Liver kinase B1 (LKB1) is an upstream tumor suppressor kinase that is typically constitutively active. oup.com The increased concentration of AMP, resulting from mitochondrial inhibition, leads to AMP binding to the regulatory gamma subunit of the AMPK heterotrimeric complex. This binding induces a conformational change that promotes the phosphorylation of threonine 172 on the AMPK alpha catalytic subunit by LKB1, leading to its activation. nih.govnih.gov Activated AMPK then works to restore energy balance by stimulating catabolic, ATP-producing pathways and inhibiting anabolic, ATP-consuming pathways. jci.org The necessity of LKB1 for metformin's action has been demonstrated in studies where LKB1 deficiency abolishes the drug's ability to activate AMPK. oup.comjci.org
Interactive Data Table: Molecular Targets of Metformin Hydrochloride
| Target | Cellular Location | Effect of Metformin | Resulting Action |
| Mitochondrial Respiratory Chain Complex I | Inner Mitochondrial Membrane | Inhibition | Decreased ATP synthesis, leading to an increased AMP:ATP ratio. nih.gov |
| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) | Inner Mitochondrial Membrane | Inhibition (Debated) | Altered cellular redox state and reduced gluconeogenesis from glycerol. nih.gov |
| AMP-activated Protein Kinase (AMPK) | Cytosol | Activation | Phosphorylation by LKB1 is promoted by the increased AMP:ATP ratio. nih.govnih.gov |
Effects on Key Metabolic Pathways at the Enzymatic Level
Metformin's primary therapeutic benefit stems from its ability to reduce hepatic glucose production, an effect it achieves by regulating key enzymes in central metabolic pathways. nih.gov
Regulation of Hepatic Gluconeogenesis Enzyme Activities
Metformin is well-established to inhibit hepatic gluconeogenesis, in part, by regulating the expression and activity of its rate-limiting enzymes. nih.govdiabetesjournals.orgbioscientifica.com The primary targets are Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) carboxykinase (PEPCK). tandfonline.comresearchgate.net Multiple studies have demonstrated that Metformin represses the gene expression of both PEPCK and G6Pase. diabetesjournals.orgbioscientifica.com This regulation can occur through various mechanisms, including increasing the expression of the orphan nuclear receptor SHP (Small Heterodimer Partner), which in turn inhibits the transcription of gluconeogenic genes. diabetesjournals.org Other studies have shown that Metformin's effect can be mediated by the induction of SIRT1 and GCN5, which also act to suppress gluconeogenic gene expression. bioscientifica.com
Interestingly, some research indicates a differential effect, where Metformin more potently inhibits G6Pase expression and activity compared to PEPCK. nih.govnih.gov The glucose-lowering effect of Metformin has also been attributed to a reduction in the intracellular ATP content, which directly inhibits the energy-dependent process of gluconeogenesis, independent of changes in gene expression. nih.govjci.org
Interactive Table: Metformin's Effect on Gluconeogenic Enzymes
| Enzyme | Effect of Metformin | Metabolic Outcome | Key References |
|---|---|---|---|
| Glucose-6-phosphatase (G6Pase) | Decreases expression and/or activity | Inhibition of the final step of gluconeogenesis. | nih.govdiabetesjournals.orgtandfonline.comresearchgate.net |
| Phosphoenolpyruvate carboxykinase (PEPCK) | Decreases expression and/or activity (effect can be marginal in some studies) | Inhibition of an early, rate-limiting step of gluconeogenesis. | nih.govdiabetesjournals.orgbioscientifica.comnih.gov |
Modulation of De Novo Fatty Acid and Cholesterol Biosynthesis
Beyond glucose metabolism, Metformin also modulates lipid biosynthesis. It has been shown to decrease the expression of key enzymes involved in de novo fatty acid synthesis. nih.govresearchgate.net These enzymes include Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1). researchgate.netresearchgate.netnih.gov By inhibiting these enzymes, Metformin reduces the synthesis of new fatty acids and their subsequent storage as triglycerides, which can help alleviate hepatic steatosis. researchgate.netnih.gov The inhibition of FASN by Metformin has also been linked to its anti-inflammatory properties. nih.gov
In the context of cholesterol biosynthesis, Metformin has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. mdpi.com This inhibition contributes to the modest lipid-lowering effects observed with Metformin treatment. While often linked to AMPK, the direct modulation of these lipogenic enzymes is a key component of Metformin's metabolic action. researchgate.netmdpi.com
Interplay with Cellular Signaling Networks
The biguanide (B1667054) component of Glucovance exerts its effects through a complex interplay with various cellular signaling pathways, influencing insulin (B600854) sensitivity, cell cycle regulation, and oxidative stress.
Modulation of Insulin Signaling Pathway Mediators
A primary mechanism of action is the activation of 5' AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.gov This activation enhances insulin sensitivity and is associated with increased insulin receptor tyrosine kinase activity. nih.gov Studies have demonstrated that this biguanide can prevent the reduction in insulin receptor (INSR) tyrosine phosphorylation and the activity of downstream mediators like phosphatidylinositol 3-kinase (PI3K) and Akt, which are crucial for insulin signal propagation. nih.gov Furthermore, it promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a key step in facilitating glucose uptake into cells. nih.govmdpi.com This effect is likely mediated through both direct and indirect actions on various components of the insulin signaling cascade. nih.gov
Table 1: Effects on Insulin Signaling Mediators
| Mediator | Effect | Reference |
| AMP-activated protein kinase (AMPK) | Activation | nih.gov |
| Insulin Receptor (INSR) | Increased tyrosine phosphorylation | nih.gov |
| Phosphatidylinositol 3-kinase (PI3K) | Increased activity | nih.gov |
| Akt (Protein Kinase B) | Increased activity | nih.gov |
| Glucose Transporter 4 (GLUT4) | Increased translocation to plasma membrane | nih.govmdpi.com |
Impact on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p53/p21)
This compound has been shown to influence cell cycle progression, often leading to cell cycle arrest in the G1 phase. nih.govclinpgx.org This effect is frequently associated with the downregulation of Cyclin D1, a key protein for the G1 to S phase transition. nih.govclinpgx.orgresearchgate.net In some cancer cell lines, this downregulation of Cyclin D1 allows for the release of cyclin-dependent kinase (CDK) inhibitors like p27Kip1 and p21Cip1, which can then bind to and inhibit cyclin E/CDK2 complexes. clinpgx.org Additionally, the biguanide can increase the expression of the tumor suppressor protein p53. nih.govnih.govunair.ac.id Activated p53 can, in turn, induce the expression of p21, further contributing to the inhibition of cyclin-CDK complexes. nih.gov However, the impact on these regulatory proteins can be cell-type specific and may occur through both AMPK-dependent and independent pathways. nih.govunair.ac.id
Table 2: Impact on Cell Cycle Regulatory Proteins
| Protein | Effect | Reference |
| Cyclin D1 | Downregulation | nih.govclinpgx.orgresearchgate.net |
| p53 | Upregulation/Activation | nih.govnih.govunair.ac.id |
| p21 | Upregulation | clinpgx.orgnih.gov |
| p27Kip1 | Increased association with Cyclin E/CDK2 | clinpgx.org |
Influence on Oxidative Stress Markers and Reactive Oxygen Species (ROS) Production
The biguanide component exhibits antioxidant properties by modulating oxidative stress. nih.gov It has been shown to decrease the production of reactive oxygen species (ROS). aacrjournals.orgnih.gov This is thought to occur, in part, through the inhibition of mitochondrial complex I. aacrjournals.org By reducing ROS generation, it can protect against oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov This is evidenced by reduced levels of markers such as malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov Furthermore, it can inhibit NADPH oxidase, a major enzyme responsible for ROS production, through an AMPK-dependent pathway. nih.gov
Table 3: Influence on Oxidative Stress
| Marker/Process | Effect | Reference |
| Reactive Oxygen Species (ROS) | Decreased production | aacrjournals.orgnih.gov |
| Mitochondrial Complex I | Inhibition | aacrjournals.org |
| Malondialdehyde (MDA) | Reduced levels | nih.gov |
| NADPH Oxidase | Inhibition | nih.gov |
Interactions with Gut Microbiota: Mechanistic Hypotheses
Emerging evidence suggests that the therapeutic effects of the biguanide are partially mediated by its influence on the gut microbiota. nih.govnih.govacs.org It can alter the composition and function of the intestinal microbial community. nih.govnih.gov One hypothesis is that these changes in the gut microbiota contribute to improved glucose metabolism and reduced inflammation. nih.gov The drug may also affect the production of microbial metabolites, such as short-chain fatty acids (SCFAs), which can have systemic effects on host metabolism. frontiersin.org For instance, Bacteroidetes and Firmicutes are major producers of SCFAs, with Bacteroidetes primarily generating acetate (B1210297) and propionate, and Firmicutes mainly producing butyrate. frontiersin.org
Glyburide (B1671678) (Glibenclamide): Ion Channel and Receptor-Mediated Mechanisms
The sulfonylurea component of this compound, Glyburide (also known as Glibenclamide), primarily targets pancreatic β-cells to exert its glucose-lowering effects. youtube.compatsnap.com
Pancreatic β-Cell Targets: ATP-Sensitive Potassium Channels (KATP)
The principal mechanism of action of Glyburide involves the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells. youtube.compatsnap.comnih.govdrugbank.comresearchgate.netescholarship.orgyoutube.com These channels are complex proteins composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1). drugbank.comescholarship.org Glyburide binds with high affinity to the SUR1 subunit. patsnap.comnih.govresearchgate.net
This binding event leads to the closure of the KATP channels. youtube.compatsnap.com The closure of these channels reduces the efflux of potassium ions, causing the β-cell membrane to depolarize. youtube.comnih.govyoutube.com This depolarization, in turn, triggers the opening of voltage-gated calcium channels. nih.govyoutube.com The subsequent influx of calcium ions into the cell raises the intracellular calcium concentration, which acts as a crucial signal for the exocytosis of insulin-containing granules. nih.govyoutube.com This process culminates in an increased secretion of insulin from the pancreatic β-cells. youtube.compatsnap.comyoutube.com Glyburide is considered more potent in closing pancreatic KATP channels compared to cardiovascular KATP channels. nih.govresearchgate.net
Table 4: Mechanism of Glyburide on Pancreatic β-Cells
| Step | Description | Reference |
| 1. Binding | Glyburide binds to the SUR1 subunit of the KATP channel. | patsnap.comnih.govresearchgate.net |
| 2. Channel Closure | The KATP channel closes, reducing potassium ion efflux. | youtube.compatsnap.com |
| 3. Depolarization | The β-cell membrane depolarizes. | youtube.comnih.govyoutube.com |
| 4. Calcium Influx | Voltage-gated calcium channels open, leading to calcium influx. | nih.govyoutube.com |
| 5. Insulin Secretion | Increased intracellular calcium triggers the exocytosis of insulin. | nih.govyoutube.com |
Extrapancreatic Cellular and Molecular Actions
Glyburide has been identified as an inhibitor of Carnitine O-palmitoyltransferase 1 (CPT-I), an enzyme located on the outer mitochondrial membrane. drugbank.com CPT-I is crucial for the metabolism of long-chain fatty acids, as it catalyzes the rate-limiting step in their transport into the mitochondrial matrix for subsequent β-oxidation. nih.gov By inhibiting CPT-I, Glyburide can interfere with the cellular utilization of fatty acids as an energy source. nih.gov
The inhibition of CPT-I represents a direct interference with mitochondrial bioenergetics. nih.gov In addition to its effects on fatty acid oxidation, Glyburide is also listed as an inhibitor of the mitochondrial ATP-sensitive potassium channel. drugbank.com Conditions such as glucolipotoxicity, which are associated with type 2 diabetes, are known to cause mitochondrial dysfunction and endoplasmic reticulum stress, which can lead to damaging accumulations of calcium within the mitochondria and impair cellular health. nih.gov By modulating key mitochondrial targets, Glyburide's actions may extend beyond simple insulin secretagogue effects to influence broader cellular metabolic pathways.
Interactions with Other Ion Channels (e.g., TRPM4 Channels)
Glibenclamide
Glibenclamide has been shown to interact with Transient Receptor Potential Melastatin 4 (TRPM4) channels. TRPM4 channels are non-selective cation channels activated by intracellular calcium. nih.gov Research indicates that glibenclamide can act as an antagonist of the Sur1-Trpm4 receptor complex. plos.orgplos.org The sulfonylurea receptor 1 (SUR1) can assemble with TRPM4 to form heteromeric channels, and glibenclamide's inhibitory action is partly mediated through its binding to the SUR1 subunit. nih.gov Some studies also suggest that glibenclamide may directly inhibit TRPM4 channels, independent of the SUR1 subunit. nih.gov In experimental models of certain neurological conditions, a glibenclamide-sensitive TRPM4-mediated component of excitatory postsynaptic potentials has been observed. nih.gov
Metformin
Direct modulatory effects of metformin on TRPM4 channels are not extensively documented in the reviewed scientific literature. However, some studies have explored metformin's influence on intracellular calcium levels and other ion channels. For instance, metformin has been observed to attenuate agonist-stimulated calcium transients in vascular smooth muscle cells. nih.gov Research has also investigated its effects on other members of the TRP channel family, such as TRPM6, but a direct link to TRPM4 remains to be fully elucidated. It is known that metformin can influence cellular processes that are regulated by calcium signaling, which may indirectly involve various ion channels. nih.gov
Modulation of Multidrug Resistance Proteins (e.g., P-glycoprotein, CFTR)
Glibenclamide
Glibenclamide interacts with both P-glycoprotein (P-gp) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
P-glycoprotein (P-gp): Glibenclamide is a substrate for P-glycoprotein, an efflux pump that transports various substances out of cells. nih.govnih.gov This means that P-gp can actively remove glibenclamide from cells, which can influence its absorption and distribution. nih.gov Furthermore, glibenclamide has been shown to inhibit P-glycoprotein, which can lead to increased intracellular concentrations of other P-gp substrates. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Glibenclamide is a well-established inhibitor of the CFTR, which is a chloride ion channel. nih.govphysiology.org It acts as an open-channel blocker, meaning it physically obstructs the pore of the channel when it is in the open state, thereby reducing chloride ion flow. nih.govrupress.org This inhibition is concentration-dependent and has been characterized with specific inhibitory concentrations (IC50). ahajournals.orgnih.govphysiology.org The anionic form of glibenclamide is thought to be responsible for this inhibitory effect, and it may compete with chloride ions for a binding site within the channel's intracellular vestibule. nih.gov
| Glibenclamide Interaction with Multidrug Resistance Proteins | |
| Protein | Interaction Type |
| P-glycoprotein (P-gp) | Substrate and Inhibitor |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Open-channel blocker |
| Inhibitory Concentration (IC50) of Glibenclamide on CFTR | |
| Cell Type/Condition | Reported IC50 |
| Cardiac CFTR Cl⁻ currents (+50 mV) | 12.5 µmol/L |
| Cardiac CFTR Cl⁻ currents (-100 mV) | 11.0 µmol/L |
| Epithelial CFTR channels | 22 µmol/L |
| CFTR Cl⁻ channels | 30 µM |
| ORCC in cells expressing CFTR | 17 µM |
Metformin
Metformin also modulates the function and expression of P-glycoprotein and has relevance in the context of CFTR.
P-glycoprotein (P-gp): Metformin has been shown to inhibit the expression and function of P-glycoprotein. nih.govnih.gov Studies have demonstrated that metformin can down-regulate the expression of the MDR1 gene, which codes for P-gp. nih.gov This inhibition of P-gp function can lead to an increased intracellular accumulation of P-gp substrates. nih.gov The mechanism of this inhibition appears to be linked to the activation of AMPK, which in turn suppresses the transcriptional activity of nuclear factor-κB (NF-κB) and cAMP-responsive element binding protein (CREB), both of which are involved in regulating MDR1 gene expression. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The direct molecular interaction of metformin with the CFTR protein is an area of ongoing investigation. However, metformin is of significant clinical interest in the context of cystic fibrosis-related diabetes (CFRD). There are clinical trials underway to assess the effects of metformin on airway ion channel dysfunction in individuals with cystic fibrosis who are on CFTR modulator therapies. veeva.com While CFTR is known to play a role in insulin secretion, and metformin's primary actions are on glucose metabolism, the potential for metformin to directly or indirectly modulate CFTR function in airway epithelia is being explored. nih.gov
| Metformin Interaction with Multidrug Resistance Proteins | |
| Protein | Interaction Type |
| P-glycoprotein (P-gp) | Inhibitor of expression and function |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Under investigation for effects on airway ion channel dysfunction |
Integrated and Synergistic Pharmacodynamics of the Combination at the Molecular and Cellular Level
Molecular Basis of Complementary Metabolic Pathway Modulation
The synergistic effect of Glucovance is rooted in the distinct yet complementary molecular mechanisms of its two active ingredients, glyburide (B1671678) and metformin (B114582). These agents target different, but interconnected, pathways of glucose homeostasis, primarily in the pancreas, liver, and peripheral tissues.
Glyburide, a second-generation sulfonylurea, primarily exerts its action on the pancreatic β-cells. Its primary molecular target is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. By binding to SUR1, glyburide induces the closure of these channels, leading to depolarization of the β-cell membrane. This, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions and triggering the exocytosis of insulin-containing granules. scielo.orgnih.gov
Metformin, a biguanide (B1667054), does not influence insulin (B600854) secretion but primarily reduces hepatic glucose production and enhances insulin sensitivity in peripheral tissues. nih.govnih.gov At the molecular level, metformin's effects are largely mediated by the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. nih.gov In the liver, metformin's inhibition of mitochondrial respiratory chain complex I leads to an increase in the AMP:ATP ratio, which activates AMPK. nih.gov Activated AMPK then phosphorylates and inhibits key enzymes involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC), thereby suppressing the production of glucose by the liver. nih.gov
The complementary modulation of metabolic pathways arises from this dual action. Glyburide directly addresses the defect in insulin secretion, while metformin tackles insulin resistance and excessive hepatic glucose output. The increased insulin levels resulting from glyburide's action work in concert with metformin's effects. For instance, the elevated insulin can more effectively suppress hepatic gluconeogenesis, a process already being inhibited by metformin's AMPK-dependent mechanisms.
Cellular Interplay Leading to Enhanced Biological Responses
The interaction between glyburide and metformin at the cellular level results in enhanced biological responses that surpass the simple additive effects of the individual drugs. This interplay is most evident in the regulation of glucose uptake and utilization by peripheral tissues, such as skeletal muscle and adipose tissue.
Metformin's ability to improve insulin sensitivity is a key factor in this synergistic relationship. It enhances the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells, a process that is also stimulated by insulin. mdpi.comnih.gov Studies have shown that metformin can increase the expression of GLUT4 mRNA via AMPK, promoting glucose uptake in insulin-dependent tissues. scielo.org
When combined, the increased insulin secretion stimulated by glyburide acts upon cells that have been "primed" by metformin to be more responsive to insulin's signal. This heightened insulin sensitivity means that a given amount of insulin can elicit a more robust glucose uptake by peripheral cells, leading to more efficient clearance of glucose from the bloodstream. Research has indicated that while metformin treatment alone can increase insulin-stimulated whole-body glucose disposal, its combination with a sulfonylurea like glyburide leads to even greater improvements in glycemic control. nih.gov
Furthermore, in vitro studies on human granulosa cells have shown that metformin can enhance the effects of insulin on the expression of insulin receptor substrate (IRS) proteins, which are critical for intracellular insulin signaling. nih.gov This suggests that metformin may amplify the signaling cascade initiated by the insulin released in response to glyburide.
The following table summarizes the key cellular effects of the individual components and their combination:
| Cellular Effect | Glyburide | Metformin | This compound (Combination) |
| Pancreatic β-cell Insulin Secretion | ↑↑ | ↔ | ↑↑ |
| Hepatic Glucose Production | ↓ (indirectly via insulin) | ↓↓ (directly and indirectly) | ↓↓↓ |
| Peripheral Glucose Uptake | ↑ (indirectly via insulin) | ↑ | ↑↑↑ |
| Insulin Sensitivity | ↔ | ↑ | ↑↑ |
Theoretical Models of Receptor-Ligand and Enzyme-Substrate Synergism
While the clinical and physiological synergy of this compound is well-established, detailed theoretical models that specifically describe the receptor-ligand and enzyme-substrate synergism of the glyburide-metformin combination are still an area of active research. However, general principles of pharmacological synergy provide a framework for understanding these interactions.
The concept of drug synergy posits that the combined effect of two drugs is greater than the sum of their individual effects. researchgate.net This can be conceptualized through various models, including those based on the analysis of dose-response surfaces. dntb.gov.ua In the context of this compound, the synergy likely arises from the interaction of two distinct but convergent pathways.
Molecular docking studies offer another avenue for theoretical investigation. nih.govnih.govresearchgate.net These computational techniques can predict the binding affinity and orientation of ligands (drugs) to their protein targets. While docking studies have been performed for glyburide and metformin individually with their respective targets, nih.gov a comprehensive model of their synergistic interaction at the molecular level would require more complex simulations that account for the downstream effects of their binding and the crosstalk between their signaling pathways.
A simplified theoretical framework can be envisioned where:
Glyburide's binding to SUR1 acts as a primary initiator, increasing the concentration of the "ligand" (insulin) for the insulin receptor.
Metformin's action on AMPK and other cellular targets enhances the "sensitivity" of the system to this insulin ligand, leading to a potentiated downstream signal (e.g., GLUT4 translocation and glucose uptake).
This can be conceptualized as a multi-target mechanism where the combination achieves a greater therapeutic effect by modulating both the signal (insulin) and the responsiveness of the target tissue. nih.gov The development of more sophisticated quantitative and systems pharmacology models will be crucial to fully elucidate the intricate synergistic dynamics of the glyburide-metformin combination.
The following table presents data from clinical trials that quantify the superior efficacy of the glyburide-metformin combination (this compound) compared to monotherapy.
Table 1: Change in Glycosylated Hemoglobin (HbA1c) from Baseline
| Treatment Group | Baseline HbA1c (%) (Mean) | Change from Baseline in HbA1c (%) (Mean) | p-value (vs. Combination) |
| Glyburide/Metformin (1.25mg/250mg) | ~8.5 | -2.27 | - |
| Metformin (500mg) | ~8.5 | -1.53 | 0.0003 nih.gov |
| Glyburide (2.5mg) | ~8.5 | -1.90 | 0.0003 nih.gov |
| Glyburide/Metformin (2.5mg/500mg) | ~9.9 | -1.77 | - |
| Metformin (500mg b.i.d.) | ~9.9 | -1.34 | 0.002 researchgate.net |
| Glyburide (5mg b.i.d.) | ~9.9 | -1.73 | 0.001 researchgate.net |
| Glyburide/Metformin | ~8.0 | -2.02 | - |
| Glyburide + Metformin (co-administered) | ~8.0 | -1.49 | <0.0001 nih.gov |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Treatment Group | Change from Baseline in FPG (mg/dL) (Mean) | p-value (vs. Combination) |
| Glyburide/Metformin (2.5mg/500mg) | -55 | - |
| Glyburide (5mg b.i.d.) | -35 | <0.001 researchgate.netnih.gov |
| Metformin (500mg b.i.d.) | -31 | <0.001 researchgate.netnih.gov |
| Glyburide/Metformin (5.0mg/500mg) | -58 | - |
| Glyburide (5mg b.i.d.) | -35 | <0.001 researchgate.netnih.gov |
| Metformin (500mg b.i.d.) | -31 | <0.001 researchgate.netnih.gov |
Pharmacokinetics and Biotransformation Mechanistic and in Vitro Focus
Absorption Mechanisms: Cellular Uptake and Transporter Involvement
The absorption of metformin (B114582) and glyburide (B1671678) from the gastrointestinal tract is a complex process involving a combination of passive diffusion and carrier-mediated transport systems. These mechanisms are crucial for determining the bioavailability of each drug.
Metformin Absorption: Role of Organic Cation Transporters (OCT1, OCT2, OCT3), Plasma Membrane Monoamine Transporter (PMAT), Serotonin Transporter (SERT), Choline Transporter (CHT), and Thiamine Transporters (THTR-1, THTR-2)
At physiological pH, metformin exists predominantly as a cation, which limits its ability to passively diffuse across cell membranes. nih.gov Consequently, its absorption and distribution are heavily reliant on a suite of organic cation transporters. mdpi.com The intestinal absorption of metformin is primarily facilitated by the plasma membrane monoamine transporter (PMAT), located on the luminal side of enterocytes. nih.gov Other transporters, including Organic Cation Transporter 3 (OCT3), may also play a role in the uptake of metformin from the gut. clinpgx.org
Once absorbed, the distribution of metformin to various tissues is also transporter-dependent. The hepatic uptake, a key aspect of its therapeutic action, is mainly mediated by OCT1 and to some extent OCT3, both of which are expressed on the basolateral membrane of hepatocytes. nih.govclinpgx.org In the kidney, OCT2 is the primary transporter responsible for taking up metformin from the bloodstream into the renal tubules for excretion. nih.gov
Table 1: Key Transporters Involved in Metformin Pharmacokinetics
| Transporter | Gene (Alias) | Location | Role in Metformin Pharmacokinetics |
|---|---|---|---|
| OCT1 | SLC22A1 | Liver (basolateral membrane), Intestine (basolateral membrane) | Hepatic uptake, intestinal absorption nih.govclinpgx.org |
| OCT2 | SLC22A2 | Kidney (basolateral membrane) | Renal uptake from blood nih.gov |
| OCT3 | SLC22A3 | Intestine (brush border), Liver (basolateral membrane) | Intestinal uptake, hepatic uptake clinpgx.org |
| PMAT | SLC29A4 | Intestine (luminal membrane) | Primary intestinal absorption nih.gov |
| SERT | SLC6A4 | Intestine | Intestinal absorption nih.gov |
| THTR-2 | SLC19A3 | Small Intestine | Intestinal absorption nih.gov |
Glyburide Absorption: Passive Diffusion and Carrier-Mediated Processes
The absorption of glyburide from the gastrointestinal tract is understood to occur through a combination of passive diffusion and carrier-mediated transport. uobabylon.edu.iqnoblesciencepress.org Being a weak acid, its absorption can be influenced by the pH of the surrounding environment. The primary mechanism for the absorption of most drugs is passive diffusion, where the drug moves across a concentration gradient from an area of higher concentration to one of lower concentration. uobabylon.edu.iqnih.gov
In addition to passive diffusion, there is evidence to suggest the involvement of carrier-mediated processes in the absorption of glyburide. noblesciencepress.org These specialized transport systems can facilitate the movement of drugs across biological membranes. nih.gov While the specific transporters involved in glyburide absorption are not as extensively characterized as those for metformin, the involvement of such systems is recognized. noblesciencepress.org
Distribution Characteristics: Tissue-Specific Localization and Binding Interactions
Following absorption, metformin and glyburide exhibit distinct distribution patterns throughout the body, which are influenced by their physicochemical properties and interactions with cellular components and plasma proteins.
Metformin: Accumulation in Mitochondria, Liver, Kidney, and Muscle
Metformin is widely distributed to various tissues, with notable accumulation in the liver, kidneys, and small intestine, which is a direct consequence of the expression profiles of its transporters like OCT1, OCT3, and MATE1. nih.govoup.comnih.gov A significant aspect of metformin's distribution is its accumulation within cells and specifically within mitochondria. drugbank.com This is driven by the membrane potentials across both the plasma membrane and the inner mitochondrial membrane. drugbank.com The liver is a primary site of metformin action, and its concentration in this organ is significantly higher than in the plasma. nih.gov Metformin also distributes to muscle tissue, where it can enhance glucose uptake. mdpi.comresearchgate.net
Glyburide: Plasma Protein Binding Characteristics (e.g., Non-ionic Binding)
Glyburide is extensively bound to plasma proteins, with over 98% being bound, primarily to albumin. nih.gov This high degree of protein binding means that only a small fraction of the drug is free in the plasma and available to exert its pharmacological effect. The binding of glyburide to albumin is characterized as non-ionic. nih.gov Studies have shown that the extent of this binding remains constant over a range of concentrations. nih.gov The high protein binding of glyburide influences its distribution, as only the unbound drug can readily move from the bloodstream into the tissues. drugbank.com
Biotransformation Pathways (Metabolism)
Metformin and glyburide undergo vastly different metabolic fates within the body. While metformin is largely excreted unchanged, glyburide is extensively metabolized.
Metformin is not metabolized by the liver or any other tissue and is excreted unchanged in the urine. nih.govnih.gov Its elimination is primarily an active process of tubular secretion in the kidneys. nih.gov
In contrast, glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. clinpgx.orgnih.gov The major enzyme responsible for its biotransformation is believed to be CYP2C9, with a minor contribution from CYP3A4. researchgate.net However, some in vitro studies suggest that CYP3A4 may play a more significant role than initially thought. researchgate.net Other CYP isoforms, such as CYP2C19, CYP3A5, and CYP3A7, are also involved in its metabolism. drugbank.com The metabolism of glyburide results in the formation of several hydroxylated metabolites. drugbank.comnih.gov Two of the main active metabolites are 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b). drugbank.comresearchgate.net In total, six distinct hydroxylated derivatives of glyburide have been identified. nih.gov These metabolites are then excreted in both the urine and feces. drugbank.com
Table 2: Biotransformation of Glucovance Components
| Compound | Metabolized? | Primary Metabolizing Enzymes | Key Metabolites |
|---|---|---|---|
| Metformin | No | Not applicable | Not applicable |
| Glyburide | Yes | CYP2C9, CYP3A4 researchgate.netresearchgate.net | 4-trans-hydroxycyclohexyl glyburide (M1), 3-cis-hydroxycyclohexyl glyburide (M2b), and other hydroxylated derivatives drugbank.comresearchgate.netnih.gov |
Metformin Metabolism: Absence of Significant Biotransformation
In stark contrast to glyburide, metformin does not undergo metabolism in the body. nih.govclinpgx.org It is not subject to biotransformation by the liver or other tissues. nih.govnih.gov Studies have consistently shown that metformin is excreted in the urine entirely as the unchanged parent drug. nih.govclinpgx.orgnih.gov Its mechanism of action does not involve the formation of active metabolites. The lack of metabolism means that drug-drug interactions involving the inhibition or induction of metabolic enzymes like the cytochrome P450 system are not a clinical concern for metformin. nih.gov
Excretion Mechanisms: Renal and Biliary Clearance Pathways
The two components of this compound are eliminated from the body via different primary routes. Glyburide is cleared from the system after being metabolized, with its metabolites being excreted through both renal and biliary pathways. nih.gov Approximately 50% of glyburide metabolites are excreted in the urine and 50% in the bile and subsequent feces. drugbank.comnih.gov This dual excretory route is a distinguishing feature compared to other sulfonylureas that are primarily cleared by the kidneys. nih.gov
Metformin is eliminated almost exclusively by the kidneys. nih.govnih.gov Biliary excretion of metformin is considered insignificant in humans. clinpgx.org The drug is actively secreted into the urine in its unchanged form, with a half-life of about 5 hours. nih.govclinpgx.org
Renal Elimination of Metformin: Glomerular Filtration, Tubular Secretion, and Transporter Involvement (OCT2, MATE1, MATE2)
The renal elimination of metformin is a highly efficient process involving more than just passive filtration. While approximately 25% of its renal clearance is attributable to glomerular filtration, the majority (about 75%) is due to active tubular secretion. biorxiv.org This active process results in a renal clearance rate (approximately 510 ± 120 mL/min) that is about four times higher than the glomerular filtration rate, indicating significant secretion of the drug into the renal tubules. nih.govclinpgx.orgnih.gov
This vectorial transport from the blood into the urine is mediated by specific solute carrier (SLC) transporters located on the renal proximal tubule cells. nih.gov The process involves:
Basolateral Uptake: Metformin is taken up from the blood into the renal epithelial cells primarily by the organic cation transporter 2 (OCT2, encoded by SLC22A2). clinpgx.orgnih.govbiorxiv.orgmdpi.com OCT2 is the key transporter for this initial step. nih.gov
Apical Efflux: Subsequently, metformin is secreted from the tubule cells into the urine. This efflux is mediated by the multidrug and toxin extrusion transporters MATE1 (SLC47A1) and MATE2 (SLC47A2, also known as MATE2-K), which are located on the apical (luminal) membrane. clinpgx.orgnih.govbiorxiv.orgnih.gov These transporters function as proton/drug antiporters. acs.org
The coordinated action of OCT2 for uptake and MATE1/MATE2 for efflux facilitates the efficient and rapid renal clearance of metformin. biorxiv.orgnih.gov
| Transporter | Location in Renal Tubule Cell | Function | Primary Role |
|---|---|---|---|
| OCT2 (SLC22A2) | Basolateral Membrane | Uptake from blood into cell | clinpgx.orgnih.govbiorxiv.orgmdpi.com |
| MATE1 (SLC47A1) | Apical (Luminal) Membrane | Efflux from cell into urine | clinpgx.orgnih.govbiorxiv.org |
| MATE2 (SLC47A2) | Apical (Luminal) Membrane | Efflux from cell into urine | clinpgx.orgnih.govbiorxiv.org |
Glyburide Elimination: Biliary and Renal Excretion of Metabolites
The elimination of glyburide from the body is a comprehensive process that relies on its extensive biotransformation into various metabolites, which are subsequently cleared through both biliary and renal pathways. researchgate.netnih.govnih.govnih.gov This dual-route excretion is a notable characteristic of glyburide's pharmacokinetic profile. nih.govnih.gov Following administration, approximately 50% of the metabolized glyburide is excreted in the urine, with the remaining 50% eliminated via the bile, which is ultimately excreted in the feces. nih.govnih.govyoutube.com
The primary products of glyburide metabolism are hydroxylated derivatives, with the two major metabolites being 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b). researchgate.netnih.govclinpgx.org These, along with other minor metabolites, are the forms of the compound predominantly found in both urine and bile. researchgate.netnih.gov Research indicates that the metabolites are the primary substances excreted, with negligible amounts of unchanged glyburide being cleared by the kidneys. researchgate.net
Studies have provided quantitative insights into the renal excretion of the major metabolites. In individuals with normal renal function, approximately 26.4% of an administered dose of glyburide is excreted in the urine as the M1 and M2 metabolites within 24 hours. nih.gov This highlights the significance of the renal pathway in the clearance of these specific metabolites.
The following tables summarize the key aspects of glyburide metabolite elimination.
Table 1: Elimination Pathways of Glyburide Metabolites
| Elimination Pathway | Percentage of Metabolite Excretion | Key Metabolites Involved |
| Renal (Urine) | ~50% | 4-trans-hydroxyglyburide (M1), 3-cis-hydroxyglyburide (M2b), and other minor metabolites |
| Biliary (Feces) | ~50% | 4-trans-hydroxyglyburide (M1), 3-cis-hydroxyglyburide (M2b), and other minor metabolites |
This table provides an overview of the dual excretion routes for glyburide metabolites.
Table 2: Urinary Excretion of Major Glyburide Metabolites (M1 & M2) in a 24-Hour Period
| Subject Group | Percentage of Dose Excreted as M1 & M2 in Urine |
| Individuals with Normal Renal Function | 26.4% |
| Individuals with Impaired Renal Function | 7.2% |
This table details the quantitative urinary excretion of the two primary glyburide metabolites, demonstrating the impact of renal function on the elimination pathway.
Analytical Methodologies for Compound Research
Chromatographic Separation Techniques for Purity and Quantification
Chromatography is a cornerstone for the analysis of Glucovance, providing the necessary separation of its two active components and related substances. Various chromatographic modes have been employed to overcome the challenges posed by the polarity difference between metformin (B114582) and glyburide (B1671678).
High-Performance Liquid Chromatography (HPLC) with UV, Mass Spectrometry (MS), and Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of glyburide and metformin in combination. oup.comresearchgate.net Coupled with various detectors, HPLC offers high resolution, sensitivity, and specificity.
HPLC with UV Detection: Reversed-phase HPLC with UV detection is a common and economical method for the simultaneous determination of glyburide and metformin in pharmaceutical formulations. oup.comresearchgate.netnih.gov A typical method involves a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. oup.comresearchgate.netnih.gov Detection is often performed at a wavelength where both compounds exhibit reasonable absorbance, such as 254 nm. oup.comresearchgate.netnih.gov One study reported a method using an acetonitrile-water (60:40, v/v) mobile phase with UV detection at 254 nm, achieving linearity in the concentration ranges of 0.06–0.24 µg/mL for glyburide and 1.5–6.0 µg/mL for metformin hydrochloride. oup.comnih.govoup.com
HPLC with Mass Spectrometry (MS) Detection: For bioanalytical applications, such as the determination of glyburide, metformin, and their metabolites in plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.govsigmaaldrich.comutmb.edu An LC-MS/MS method has been developed for the quantitative determination of glyburide, its five metabolites, and metformin in plasma and urine of pregnant patients. nih.govnih.govsigmaaldrich.comutmb.edu This method demonstrated lower limits of quantitation (LLOQ) in plasma of 1.02 ng/mL for glyburide and 4.95 ng/mL for metformin. nih.govnih.govsigmaaldrich.com The complexity of analyzing these compounds together, along with metabolites, sometimes necessitates the development of multiple LC methods to handle the wide concentration ranges and differences in retention times. nih.govnih.govsigmaaldrich.com
HPLC with Diode Array Detection (DAD): Diode Array Detection (DAD) offers the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. An RP-HPLC method with a PDA detector at 226 nm has been developed for the quantification of metformin and another co-formulated drug, using a C18 column and a mobile phase containing acetonitrile, methanol, and a phosphate (B84403) buffer with an ion-pairing agent. ijlera.com
Table 1: HPLC Methods for Glyburide and Metformin Analysis
| Technique | Column | Mobile Phase | Detection | Linearity Range (Glyburide) | Linearity Range (Metformin) | Source |
|---|---|---|---|---|---|---|
| HPLC-UV | Reversed-Phase | Acetonitrile-Water (60:40, v/v) | 254 nm | 0.06-0.24 µg/mL | 1.5-6.0 µg/mL | oup.comnih.gov |
| LC-MS/MS | Agilent Eclipse XDB-C18 (for Glyburide) | Aqueous ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5.0) and methanol | ESI Positive Mode | LLOQ: 1.02 ng/mL (plasma) | LLOQ: 4.95 ng/mL (plasma) | nih.gov |
| RP-HPLC-PDA | Zorbar Eclipse Plus C18 | Acetonitrile, methanol, 20 mM phosphate buffer (pH 6.8), and 1.75 mM SDS | 226 nm | Not specified | 7.66 - 45.97 µg/mL | ijlera.com |
Hydrophilic Interaction Chromatography (HILIC) for Metformin
The highly polar nature of metformin makes it poorly retained on traditional reversed-phase columns. lcms.cz Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that utilizes a polar stationary phase and a partially aqueous mobile phase to enhance the retention of polar analytes. lcms.czwaters.com HILIC has been successfully applied to the analysis of metformin and its related impurities, often in combination with MS detection. lcms.czwaters.com One method employed an ACQUITY UPLC BEH Amide column with a mobile phase of acetonitrile and a potassium phosphate buffer (pH 2.2) to resolve metformin and six of its related substances. lcms.cz Another study used an Atlantis™ Premier BEH™ Z-HILIC Column for the retention, separation, and identification of metformin and its impurities. waters.com
Ion-Pair Chromatography for Metformin
Ion-pair chromatography is another strategy to improve the retention of highly polar and ionic compounds like metformin on reversed-phase columns. ijlera.comnih.govresearchgate.net This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention. Sodium dodecyl sulfate (B86663) (SDS) is a commonly used ion-pairing agent for the analysis of metformin. ijlera.comresearchgate.net A method has been reported using a C18 column with a mobile phase containing acetonitrile, methanol, a phosphate buffer (pH 6.8), and 1.75 mM SDS for the simultaneous determination of metformin and another drug. ijlera.com Another study detailed an ion-pair solid-phase extraction (IPSPE) technique followed by ion-pair HPLC for metformin in plasma, achieving a drug recovery of over 98%. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC), particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a simple, rapid, and cost-effective method for the simultaneous determination of metformin and glyburide in pharmaceutical formulations. researchgate.netui.ac.id A densitometric HPTLC method was developed using silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of water/methanol/ammonium sulfate (2/1/0.5 w/v). researchgate.net This system provided good resolution with Rf values of 0.43 for metformin and 0.64 for glyburide, with densitometric analysis performed at 237 nm. researchgate.net TLC methods are particularly useful for initial screening and quality control in resource-limited settings. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods, especially UV-Visible spectrophotometry, are widely used for the quantitative analysis of glyburide and metformin in pharmaceutical dosage forms due to their simplicity, speed, and cost-effectiveness.
UV-Visible Spectrophotometry (e.g., Derivative Spectrophotometry, Ratio Derivative Spectrophotometry)
Direct UV-Visible spectrophotometry for the simultaneous determination of glyburide and metformin is challenging due to significant spectral overlap. To overcome this, derivative and ratio derivative spectrophotometric methods have been developed. oup.comnih.gov These techniques enhance the resolution of overlapping spectra, allowing for the accurate quantification of each component in the mixture without prior separation. oup.comijrpr.com
Derivative Spectrophotometry: This method involves calculating the first or higher-order derivative of the absorbance spectrum. At the zero-crossing point of one component, the other component can be quantified without interference. One study utilized the first-derivative amplitude at 261 nm for glyburide and the second-derivative amplitude at 235 nm for metformin hydrochloride. oup.comnih.govoup.com Another method employed the first derivative values at 314.7 nm for glyburide and 228.6 nm for metformin.
Ratio Derivative Spectrophotometry: This technique involves dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components (the divisor). The first derivative of this ratio spectrum is then used for quantification. A method was developed that measured the first derivative of the ratio spectra at 241 nm for glyburide (using metformin as the divisor) and at 227 nm for metformin hydrochloride (using glyburide as the divisor). oup.comnih.govoup.com This approach has been successfully applied to the analysis of commercial tablets.
Table 2: Spectroscopic Methods for Glyburide and Metformin Analysis
| Technique | Measurement Wavelength (Glyburide) | Measurement Wavelength (Metformin) | Linearity Range (Glyburide) | Linearity Range (Metformin) | Source |
|---|---|---|---|---|---|
| First and Second Derivative Spectrophotometry | 261 nm (1st Derivative) | 235 nm (2nd Derivative) | 10-55 µg/mL | 20-200 µg/mL | oup.comnih.gov |
| First Derivative Spectrophotometry (Zero-Crossing) | 314.7 nm | 228.6 nm | 10-125 µg/mL | 2-18 µg/mL | |
| Ratio First Derivative Spectrophotometry | 241 nm | 227 nm | 10-55 µg/mL | 20-200 µg/mL | oup.comnih.gov |
| Ratio First Derivative Spectrophotometry | 314.7 nm | 238.0 nm | 10-125 µg/mL | 2-18 µg/mL |
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, Q-Trap-MS/MS) for Metabolite Identification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a primary tool for the quantitative determination and identification of the active components of this compound—glyburide (GLB) and metformin (MET)—and their respective metabolites in biological samples such as plasma and urine. nih.gov This technique offers high sensitivity and selectivity, which is essential due to the wide concentration ranges of the parent drugs and their metabolites found in patient samples. nih.gov
Research has described the development and validation of robust LC-MS/MS methods for the simultaneous quantification of glyburide, its five major metabolites (M1, M2a, M2b, M3, and M4), and metformin. nih.govutmb.edu The analysis is typically carried out using a triple quadrupole mass spectrometer, which allows for Multiple Reaction Monitoring (MRM) for precise quantification. nih.govijpras.com The ionization of the analytes is generally more sensitive in the positive ion mode of Electrospray Ionization (ESI). nih.gov
Due to significant differences in concentrations—low levels for glyburide metabolites, medium for glyburide, and high for metformin—researchers have often developed multiple Liquid Chromatography (LC) methods to handle the analytes from a single sample extraction. nih.gov For instance, after an initial extraction, a sample might be diluted for metformin analysis while being concentrated for the glyburide metabolites to ensure all compounds fall within the linear range of the instrument. nih.gov Sample preparation commonly involves liquid-liquid extraction (LLE) with solvents like ethyl acetate or protein precipitation using acetonitrile or methanol. nih.govresearchgate.net
The sensitivity of these methods is demonstrated by their low Lower Limits of Quantitation (LLOQ). Validated methods have achieved LLOQs in plasma of 1.02 ng/mL for glyburide, 0.100–0.113 ng/mL for its five metabolites, and 4.95 ng/mL for metformin. nih.govutmb.edusigmaaldrich.com In urine, the LLOQs can be as low as 0.0594 ng/mL for glyburide and 30.0 µg/mL for metformin, reflecting the different excretion rates and concentrations. nih.govutmb.edu The use of stable isotope-labeled internal standards, such as glyburide-d11 (B562818) and metformin-d6, is a common practice to ensure accuracy and precision. nih.gov
| Analyte | Matrix | LLOQ |
|---|---|---|
| Glyburide (GLB) | Plasma | 1.02 ng/mL nih.govsigmaaldrich.com |
| Glyburide Metabolites (M1-M4) | Plasma | 0.100–0.113 ng/mL nih.govsigmaaldrich.com |
| Metformin (MET) | Plasma | 4.95 ng/mL nih.govsigmaaldrich.com |
| Glyburide (GLB) | Urine | 0.0594 ng/mL nih.govsigmaaldrich.com |
| Glyburide Metabolites (M1-M4) | Urine | 0.984–1.02 ng/mL nih.govsigmaaldrich.com |
| Metformin (MET) | Urine | 30.0 µg/mL nih.govsigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions (General application)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational behavior of molecules. auremn.org.br In the context of drug research, NMR is used to study the conformation of active pharmaceutical ingredients (APIs) and their interactions with other molecules, such as proteins or excipients. This is achieved by analyzing parameters like chemical shifts and coupling constants. auremn.org.br
For metformin, NMR-based metabolomic studies have been conducted to understand its anticancer effects by analyzing changes in cellular metabolic profiles. nih.gov These studies use 1H-NMR to identify and quantify characteristic metabolites in cell extracts, revealing alterations in metabolic pathways such as glucose metabolism and amino acid metabolism after drug treatment. nih.gov While NMR has lower sensitivity compared to MS, it is non-destructive and highly quantitative, making it ideal for identifying compounds with identical masses and for determining the absolute levels of compounds in biological samples without the need for derivatization. nih.gov
Research has also utilized both 1H-NMR and 13C-NMR in conjunction with chemometrics to profile metformin hydrochloride samples from various manufacturers. frontiersin.org By analyzing the NMR spectra, researchers can detect subtle differences in the chemical characteristics of the APIs, which can help in classifying them and ensuring authenticity. frontiersin.org For example, the 1H-NMR spectrum of metformin hydrochloride in DMSO-d6 shows a characteristic singlet for the two equivalent methyl groups at approximately 2.92 ppm and signals for the various -NH protons at higher chemical shifts. frontiersin.org Such detailed spectral analysis provides a unique fingerprint for the compound's structure and purity. frontiersin.orgresearchgate.net
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of antidiabetic drugs like metformin and glyburide (glibenclamide). nih.govresearchgate.net These methods are typically based on the oxidation or reduction of the analyte at the surface of a working electrode, generating a current that is proportional to the analyte's concentration. nih.gov
A variety of working electrodes, often chemically modified to enhance sensitivity and selectivity, have been developed for this purpose. nih.gov Techniques such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are commonly employed. For instance, a DPV method using a smectite-modified carbon paste electrode (SMCPE) has been used for glibenclamide determination in human serum and tablets, achieving a limit of detection (LOD) as low as 4 x 10⁻¹⁰ mol/L. nih.gov
For metformin, numerous modified electrodes have been reported, including boron-doped diamond (BDD) electrodes and carbon paste electrodes modified with nanocomposites. researcher.lifersc.org A sensor based on a carbon paste electrode modified with bacterial nanocellulose, copper oxide, and silver nanoparticles demonstrated high sensitivity for metformin, with a detection limit of 42.3 nM. rsc.org Another study using a Nafion-modified BDD electrode reported detection limits of approximately 200 nM with square wave voltammetry (SWV) and 14 nM with amperometry for metformin in human urine and pharmaceutical tablets. researcher.life These electrochemical sensors provide a promising avenue for rapid point-of-care testing. researcher.life
| Analyte | Electrode/Technique | Linear Range (mol/L) | LOD (mol/L) | Sample Matrix |
|---|---|---|---|---|
| Glibenclamide | SMCPE / DPV | 1.0 × 10⁻⁹–5.0 × 10⁻⁸ | 4 × 10⁻¹⁰ | Tablets, Human Serum nih.gov |
| Metformin | Pyrogallol modified CPE / DPV | 8.0 x 10⁻⁷–6.0 x 10⁻⁶ | 6.63 x 10⁻⁸ | Dosage Forms, Urine researchgate.net |
| Metformin | Nafion-modified BDD / SWV | N/A | ~2.0 x 10⁻⁷ | Tablets, Human Urine researcher.life |
| Metformin | Ag NPs/Cu₂O/CuO/BNC/CPE / CV | 0.1-76 µM & 76-1000 µM | 4.23 x 10⁻⁸ | Tablets rsc.org |
Capillary Electrophoresis and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are powerful separation techniques that serve as valuable alternatives to HPLC for the analysis of ionizable and neutral compounds like metformin and glyburide. researchgate.netresearchgate.net
In CE, charged molecules are separated based on their differential migration in an electric field. A non-aqueous CE method has been successfully coupled with solid-phase extraction (SPE) for the determination of metformin and glyburide in human plasma. researchgate.net This method utilized a C18 cartridge for sample clean-up and a non-aqueous buffer (acetonitrile with ammonium acetate and acetic acid) to achieve rapid separation of metformin within 3 minutes, with glyburide not causing any interference. researchgate.net By increasing the electrokinetic injection time, detection limits could be improved to 12 ng/mL for metformin. Field-amplified sample stacking is another technique used in CE to enhance sensitivity, achieving a limit of quantitation of 0.25 µg/ml for metformin in plasma.
MEKC extends the applicability of CE to neutral molecules by adding a surfactant (like sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration. researchgate.netnih.gov This creates a pseudo-stationary phase of micelles, and separation occurs based on the partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov A MEEKC method was developed for the simultaneous determination of metformin, gliclazide, and glibenclamide using a microemulsion as the running electrolyte, demonstrating linearity between 30 and 300 µg/mL for each drug. researchgate.net This technique allows for the effective separation of both the highly hydrophilic metformin and the more lipophilic sulfonylureas. researchgate.netnih.gov
| Method | Analytes | Key Conditions | Detection | Performance |
|---|---|---|---|---|
| SPE-CE | Metformin, Glyburide | Non-aqueous buffer (acetonitrile+ammonium acetate+acetic acid) | UV at 240 nm | LOD: 12 ng/mL (Metformin) with 36s injection researchgate.net |
| CE-FASS | Metformin | 0.1 M phosphate buffer (pH 2.5), 20 kV | UV at 195 nm | LOQ: 0.25 µg/ml |
| MEKC | Metformin, Empagliflozin, Linagliptin | 20 mM Tris buffer (pH 10) with 50 mM SDS | DAD | Separation within 6 min nih.gov |
| MEEKC | Metformin, Glibenclamide | SDS/n-butanol/n-heptane/borate buffer microemulsion | UV at 208 nm | Linear range: 30-300 µg/mL researchgate.net |
Bioanalytical Method Validation Principles for Research Applications
The validation of bioanalytical methods is a critical requirement for pharmacokinetic and other research studies, ensuring the reliability and reproducibility of the data generated. globalresearchonline.net For combination products like this compound, methods for the simultaneous estimation of the active ingredients in biological matrices, such as human plasma, must be rigorously validated according to guidelines from regulatory bodies like the US-FDA. researchgate.net
A typical validation process for an HPLC or LC-MS/MS method encompasses several key parameters:
Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and other drugs. researchgate.net
Linearity: The method should produce a linear response over a defined concentration range. For example, a validated RP-HPLC method for metformin and sitagliptin (B1680988) showed linearity from 10.0 to 35.0 µg/mL for metformin. researchgate.net An LC-MS/MS method for metformin was linear from 5-2000 ng/mL.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) and on different days (intra-day and inter-day). researchgate.net For a validated method, accuracy is often required to be within 85-115% (80-120% at LLOQ) and precision (as %RSD or %CV) should not exceed 15% (20% at LLOQ). nih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. ugm.ac.id For example, an RP-HPLC method for metformin in plasma established an LLOQ of 0.026 µg/mL. researchgate.net
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard. ugm.ac.id
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. ugm.ac.id
Carryover: This test ensures that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration or blank sample. ugm.ac.id
| Parameter | Finding/Result |
|---|---|
| Linearity Range | 5-2000 ng/mL |
| LLOQ | 5 ng/mL |
| Accuracy (Within- & Between-Run) | 91.13-105.25% |
| Precision (Within- & Between-Run) | <8.19% |
| Stability (Low QC) | 2.95-14.19% change |
| Stability (High QC) | -9.49-15.10% change |
| Matrix Effect | Low QC: 10.109%; High QC: 12.271% |
Pre Clinical and in Vitro Studies Mechanistic Insights, Non Human Models
Cellular Models for Studying Compound Effects
In vitro models are indispensable for dissecting the specific cellular and molecular targets of glyburide (B1671678) and metformin (B114582).
The primary mechanism of glyburide, a second-generation sulfonylurea, is centered on the pancreatic beta-cells, where it stimulates insulin (B600854) release. fda.govfda.gov
K-ATP Channel Inhibition : The principal target of glyburide is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells. frontiersin.org These channels are composed of four inward-rectifier Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits. frontiersin.org Glyburide binds to the SUR1 subunit, inducing the closure of the K-ATP channel. scielo.org This action prevents potassium efflux, leading to the depolarization of the cell membrane. scielo.orgresearchgate.net
Calcium Influx and Insulin Exocytosis : The membrane depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions into the cell. scielo.orgresearchgate.net The subsequent rise in intracellular calcium concentration activates cytoskeletal changes that culminate in the exocytosis of insulin-containing vesicles. scielo.org
Other Ion Channels : Beyond K-ATP channels, studies in rat pancreatic β-cells have shown that glyburide can also inhibit Kv (voltage-gated potassium) currents in a concentration-dependent manner. frontiersin.orgnih.gov This synergistic action may further facilitate its therapeutic efficacy by contributing to membrane depolarization. frontiersin.orgnih.gov The expression of various Kv channels, such as Kv1.3, Kv2.1, and others, is well-documented in pancreatic β-cells. frontiersin.orgnih.gov
Metformin, in contrast, does not directly stimulate insulin secretion and thus does not cause hyperinsulinemia. fda.gov Its actions are primarily focused on other tissues, though its systemic effects indirectly influence the pancreatic environment.
Table 1: Effects of Glyburide on Ion Channels in Pancreatic Beta-Cells
| Ion Channel | Component | Action of Glyburide | Consequence |
| ATP-sensitive Potassium (K-ATP) Channel | SUR1 Subunit | Binding and Inhibition | Channel closure, membrane depolarization. frontiersin.orgscielo.org |
| Voltage-gated Potassium (Kv) Channels | N/A | Inhibition | Contributes to membrane depolarization. frontiersin.orgnih.gov |
| Voltage-dependent Calcium (Ca2+) Channels | N/A | Indirect Activation | Influx of Ca2+, triggering insulin exocytosis. scielo.orgresearchgate.net |
Hepatocytes are a primary site of action for metformin, where it potently suppresses the production of glucose (gluconeogenesis). fda.govfda.gov
Inhibition of Mitochondrial Complex I : A central mechanism of metformin is the inhibition of Complex I of the mitochondrial respiratory chain. frontiersin.org This action leads to a decrease in ATP production and an increase in the AMP/ATP ratio, creating a state of reduced cellular energy. frontiersin.orgnih.gov
AMPK Activation : The increased AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov Activated AMPK phosphorylates various downstream targets to inhibit anabolic processes like gluconeogenesis and promote catabolic processes.
Regulation of Gluconeogenic Enzymes : Metformin decreases the expression of key gluconeogenic enzymes, including the catalytic subunit of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govku.dk
Redox State Modulation : Metformin inhibits mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), which alters the cellular redox balance (NADH/NAD+ ratio). nih.gov This change in redox state directly suppresses the conversion of substrates like lactate (B86563) and glycerol (B35011) into glucose. nih.govnih.gov
AMPK-Independent Mechanisms : Notably, some studies using hepatocytes from mice lacking hepatic AMPK have found that metformin can still inhibit gluconeogenesis. ku.dkmrc.ac.uk This suggests that the reduction in the hepatic energy state (intracellular ATP content) is a crucial, and potentially independent, mechanism for suppressing glucose production. ku.dk
Table 2: Metformin's Molecular Mechanisms in Hepatocytes
| Target/Pathway | Action of Metformin | Outcome |
| Mitochondrial Respiratory Chain Complex I | Inhibition | Reduced ATP production, increased AMP/ATP ratio. frontiersin.orgnih.gov |
| AMP-activated protein kinase (AMPK) | Activation | Phosphorylation of downstream targets, inhibition of gluconeogenic gene expression. nih.govnih.gov |
| Gluconeogenic Enzymes (G6Pase, PEPCK) | Decreased Expression | Reduced rate of hepatic glucose production. nih.govku.dk |
| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | Inhibition | Altered cytosolic and mitochondrial redox state, suppressing gluconeogenesis from specific substrates. nih.gov |
In peripheral tissues like skeletal muscle and adipose tissue, metformin improves insulin sensitivity and increases glucose uptake. fda.gov
GLUT4 Translocation : A critical effect of metformin is its ability to promote the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govnih.govmdpi.com This increases the capacity of muscle and fat cells to take up glucose from the circulation. mdpi.com
AMPK-Dependent Signaling : In 3T3-L1 preadipocytes, metformin has been shown to stimulate the AMPK-Src-Cbl signaling axis. nih.gov The phosphorylation of Cbl is a key step in a pathway that facilitates GLUT4 vesicle translocation. nih.gov
SHIP2 Inhibition : Research in L6-GLUT4 myotubes has demonstrated that metformin can enhance glucose uptake by reducing the activity of the lipid phosphatase SHIP2. nih.gov SHIP2 normally suppresses PI3K-mediated insulin signaling; by inhibiting it, metformin potentiates the glucose uptake pathway. nih.gov
Sulfonylurea Effects : While metformin is the dominant agent in this context, studies on other sulfonylureas like glimepiride (B1671586) have shown they can also stimulate glucose influx in rat adipocytes, an effect associated with enhanced translocation of both GLUT1 and GLUT4 to the plasma membrane. scielo.org
Metformin has been extensively studied for its antineoplastic properties in a variety of cancer cell lines, including breast, prostate, lung, and bile duct cancers. nih.govnih.govresearchgate.net
AMPK Activation and mTOR Inhibition : The most widely recognized anticancer mechanism of metformin involves the activation of AMPK. nih.govnih.gov Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis; its inhibition by metformin leads to a cytostatic effect. nih.govresearchgate.net
Induction of Apoptosis and Cell Cycle Arrest : Metformin has been shown to suppress the proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often in the G1 or G2-M phase. nih.govresearchgate.netuni.lu
AMPK-Independent mTOR Inhibition : Some studies in prostate cancer cell lines have revealed that metformin can inhibit mTOR independently of AMPK. researchgate.net This action is mediated through the induction of the protein REDD1, which also acts as an mTOR inhibitor. researchgate.net
Metabolic Reprogramming : By inhibiting mitochondrial complex I, metformin induces significant energy stress in cancer cells, making them more susceptible to cell death. nih.gov
Metformin has demonstrated protective effects on the endothelium, the inner lining of blood vessels.
Reduction of Reactive Oxygen Species (ROS) : In bovine aortic endothelial cells (BAEC), metformin has been shown to decrease the intracellular production of ROS stimulated by high glucose or angiotensin II. This antioxidant effect appears to be mediated through the inhibition of protein kinase C (PKC) activity. Studies in breast cancer cells also show metformin can attenuate endogenous mitochondrial ROS production. mdpi.com
Inhibition of NF-κB Activation : In human umbilical vein endothelial cells (HUVECs), metformin inhibits the activation of nuclear factor-kappaB (NF-κB) induced by inflammatory cytokines. This inhibition is dependent on the activation of AMPK. Since NF-κB is a critical transcription factor for pro-inflammatory and adhesion molecules, this action suggests an anti-inflammatory role for metformin in the vasculature. acs.org
Animal Models for Pharmacological Mechanism Elucidation (Non-Clinical)
Studies in non-human animal models have been crucial for confirming the mechanisms observed in vitro and understanding their integrated physiological effects.
Glycemic Control in Diabetic Models : In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for insulin deficiency, both glibenclamide (glyburide) and metformin individually demonstrated the ability to significantly reduce blood glucose concentrations. nih.gov This confirms the fundamental hypoglycemic actions of both components in vivo. nih.gov
Hepatic Gluconeogenesis Inhibition : In vivo studies in mice have solidified that a major glucose-lowering effect of metformin comes from the inhibition of hepatic gluconeogenesis. nih.gov This effect is strongly correlated with a metformin-induced decrease in the hepatic energy state (reduction of ATP) and an alteration of the mitochondrial and cytosolic redox state. nih.govku.dk
Role of AMPK in vivo : To dissect the role of AMPK, studies were conducted in mice with a liver-specific knockout of the kinase. ku.dk Surprisingly, the glucose-lowering effect of metformin was maintained, and in some cases amplified, in these animals. ku.dk This provides strong in vivo evidence that while AMPK activation is a clear effect of metformin, the drug's primary mechanism for inhibiting hepatic glucose production is likely tied more directly to its impact on the cellular energy charge. ku.dkmrc.ac.uk
Cardiovascular and Anti-inflammatory Effects : In various animal models, metformin has shown protective effects against cardiovascular issues like atherosclerosis. nih.gov In models of pulmonary fibrosis, metformin administration was found to reduce lung inflammation, corroborating the anti-inflammatory mechanisms seen in cell culture. frontiersin.org
Rodent Models (e.g., Diabetic Rats): Investigating AMPK Signaling Pathway Activation and Metabolic Fluxes
Preclinical studies, primarily in rodent models of diabetes and insulin resistance, have been instrumental in elucidating the molecular mechanisms of metformin, a cornerstone of the Glucovance combination. A primary target of metformin is the AMP-activated protein kinase (AMPK), a critical cellular energy sensor. nih.gov
Activation of AMPK by metformin in hepatocytes leads to a cascade of metabolic changes. mayoclinic.org It reduces the activity of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and suppresses the expression of lipogenic enzymes. mayoclinic.org This contributes to a reduction in hepatic fat accumulation. Furthermore, metformin-induced AMPK activation is crucial for its inhibitory effect on hepatic glucose production. mayoclinic.org In metformin-treated rats, a reduction in the hepatic expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenesis, has been observed. mayoclinic.org
In the skeletal muscle of rats, metformin has been shown to stimulate glucose uptake, a process also linked to AMPK activation. mayoclinic.org Studies in Sprague-Dawley rats demonstrated that metformin treatment enhanced insulin-stimulated glucose transport in isolated soleus muscle strips. diabetesjournals.org This suggests an improvement in peripheral glucose utilization. While glyburide's primary action is on insulin secretion, some in vitro studies using cultured L6 muscle cells have shown that glyburide can stimulate glucose transport through a protein kinase C-mediated pathway, which requires new protein synthesis. plos.org
Metabolic flux analysis in Zucker diabetic fatty (ZDF) rats treated with metformin showed significant alterations in urinary metabolic profiles. nih.gov Notably, metformin treatment led to a reversion of several metabolites toward normal levels, including citric acid and sphingosine, indicating a modulation of lipid and energy metabolism. nih.gov The study also highlighted that metformin's anti-diabetic effect was more pronounced than that of another sulfonylurea, glimepiride, and that metformin played a leading role in their combination. nih.gov
Interactive Data Table: Effects of Metformin and Glyburide on AMPK Signaling and Metabolic Fluxes in Rodent Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Metformin | Diabetic Rats | Activates hepatic AMPK, reduces ACC activity, suppresses SREBP-1 expression, and inhibits hepatic glucose production. | mayoclinic.org |
| Metformin | Sprague-Dawley Rats | Enhances insulin-stimulated glucose transport in skeletal muscle. | diabetesjournals.org |
| Metformin | Zucker Diabetic Fatty Rats | Modulates urinary metabolic profile, affecting metabolites like citric acid and sphingosine. | nih.gov |
| Glyburide | Cultured Rat Muscle Cells (L6) | Stimulates glucose transport via a protein kinase C-mediated pathway. | plos.org |
Comparative Pharmacodynamic Responses in Various Animal Species
The pharmacodynamic responses to metformin have been investigated in various animal species, revealing both similarities and differences. In rats, the blood glucose-lowering effect of metformin is well-documented and has been characterized using various pharmacodynamic models. pharmexec.com These models suggest that metformin's effect is related to both its distribution to a biophase compartment and the inhibition of glucose production. pharmexec.com
A study comparing the pharmacodynamics of metformin in normal and diabetic rats and rabbits showed species-specific differences in the timing of maximum blood glucose reduction. nih.gov In rats, the peak effect was observed at the 6th hour, while in rabbits it was at the 3rd hour. nih.gov Such studies highlight the importance of considering inter-species variations when extrapolating preclinical findings.
Interactive Data Table: Comparative Pharmacodynamic Insights
| Compound | Species | Pharmacodynamic Observation | Reference |
|---|---|---|---|
| Metformin | Rats | Glucose-lowering effect linked to inhibition of glucose production. | pharmexec.com |
| Metformin | Rats vs. Rabbits | Different time to maximum blood glucose reduction (6h in rats, 3h in rabbits). | nih.gov |
| Metformin/Glyburide Combination | Various | No direct comparative pharmacodynamic studies identified. |
Investigation of Off-Target Molecular Interactions
While the primary mechanisms of metformin and glyburide are well-established, research has explored other potential molecular interactions. For metformin, some of its beneficial cardiovascular effects may be mediated through AMPK-independent pathways.
Glyburide, as a sulfonylurea, primarily targets the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells. However, interactions with other drugs can occur. For instance, co-administration with bosentan (B193191) is contraindicated due to an increased risk of hepatotoxicity. nih.gov Phenylbutazone can increase the hypoglycemic effect of sulfonylureas by displacing them from protein-binding sites. nih.gov
The combination of metformin and glyburide can increase the risk of hypoglycemia, especially when taken with other glucose-lowering medications. nih.gov Additionally, the use of sulfonylurea agents in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency can lead to hemolytic anemia. nih.gov
Gene Expression and Proteomic Profiling in Response to Compound Exposure
Modern transcriptomic and proteomic approaches have provided deeper insights into the cellular responses to metformin. In healthy individuals and those with type 2 diabetes, metformin has been shown to alter whole-blood transcriptome profiles. nih.govpharmacytimes.com These changes involve genes related to cholesterol homeostasis, immune responses, and cancer development. pharmacytimes.com For instance, a study on drug-naïve type 2 diabetes patients revealed that metformin treatment for three months led to differential expression of genes such as SLC46A1, LRP1, CYP1B1, and CD14. pharmacytimes.com
In a preclinical setting, a study on metformin-treated rats with type 2 diabetes identified differentially expressed genes and proteins in the liver. Another study using gastric cancer cells identified 177 differentially expressed proteins upon metformin treatment, with significant alterations in proteins like 26S proteasome non-ATPase regulatory subunit 2 (PSMD2), stress-induced phosphoprotein 1 (STIP1), and adenylyl cyclase-associated protein 1 (CAP1). These changes were associated with cell cycle arrest and suppressed cell migration.
While these studies provide valuable information on metformin's molecular impact, comprehensive gene expression and proteomic profiling of the fixed-dose combination of metformin and glyburide in preclinical models is not extensively documented. The synergistic or potentially unique transcriptional and proteomic signatures of the combination remain an area for further investigation.
Interactive Data Table: Selected Gene and Protein Changes in Response to Metformin
| Study Type | Model | Compound | Key Gene/Protein Alterations | Implicated Pathways | Reference |
|---|---|---|---|---|---|
| Transcriptomics | Humans (T2D) | Metformin | SLC46A1, LRP1, CYP1B1, CD14 | Cholesterol homeostasis, Immune response | pharmacytimes.com |
| Transcriptomics & Proteomics | Rats (T2D) | Metformin | Differentially expressed genes and proteins in the liver | Metabolic regulation | |
| Proteomics | Human Gastric Cancer Cells | Metformin | Downregulation of PSMD2, STIP1, CAP1 | Cell cycle, Cell migration |
Theoretical and Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as glyburide (B1671678) or metformin) when bound to a receptor (such as SUR1 or AMPK). Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing information about the stability of the ligand-receptor complex and conformational changes.
Molecular docking studies have been performed to estimate the binding affinities of glyburide and metformin (B114582) to their targets. For glyburide, the primary target is the SUR1 subunit of the KATP channel. Docking simulations aim to identify the specific binding pocket and the key amino acid residues involved in the interaction. nih.govresearchgate.netinnovareacademics.in Studies have shown that sulfonylureas like glibenclamide (also known as glyburide) bind to a specific site within the transmembrane bundle of the SUR1-ABC core. nih.govresearchgate.net
Metformin's interaction with AMPK has also been investigated using molecular docking. Studies suggest that metformin may interact with the γ subunit of AMPK, and docking analysis has been used to predict potential binding regions and affinities. medicinescience.orgnih.govresearchgate.net One study reported a binding affinity (ΔG) of -5.5 kcal/mol for metformin with the PRKAG1 subunit (γ1) of AMPK, indicating a relatively strong interaction. medicinescience.org
Binding affinities can be estimated using various scoring functions in docking software or calculated more rigorously using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) in conjunction with MD simulations. For instance, MM-PBSA and related approaches have been used to estimate binding free energies for metformin interactions with proteins like acetylcholinesterase (AChE) and Epstein-Barr nuclear antigen 1 (EBNA1), yielding binding energies in the range of -4.89 ± 1.2 kcal/mol for AChE and around -44.0 kcal/mol for EBNA1. acs.orgplos.orgsemanticscholar.org
Data from molecular docking and binding affinity predictions can be summarized in tables:
| Compound | Target/Protein | Binding Affinity (kcal/mol) | Method | Reference |
| Metformin | AMPK (PRKAG1 subunit) | -5.5 | Molecular Docking (ΔG) | medicinescience.org |
| Metformin | AChE | -4.89 ± 1.2 | MM-PBSA (from MD simulations) | acs.org |
| Metformin | AChE | -1.68 ± 0.2 | Well-Tempered Funnel Metadynamics | acs.org |
| Metformin | Bak protein | -5.70 | Molecular Docking | benthamdirect.com |
| Metformin | CAT protein (human) | -6.0 | Molecular Docking | nih.gov |
| Metformin | SIRT1 | -5.6 (TP53), -5.6 (SIRT1) | Molecular Docking (examples of targets) | nih.gov |
| Glyburide | SUR1 | -9.6 | Molecular Docking (with HSA) | researchgate.net |
| Glyburide | EBNA1 | -44.0 | MM-GBSA (from 200 ns MD) | plos.orgsemanticscholar.org |
| Gliclazide | SUR1 | -15.44 | Molecular Docking | innovareacademics.in |
Note: Binding energies are context-dependent and vary based on the specific protein structure, software, force field, and methodology used.
Molecular dynamics simulations are crucial for understanding the conformational flexibility of glyburide and metformin and how their conformations change upon binding to their targets. These simulations can reveal the stability of the drug-protein complex, the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), and dynamic changes in the protein structure induced by ligand binding.
MD simulations have been used to study the interaction of glyburide with proteins like Human Serum Albumin (HSA), showing that the glyburide-HSA complex remains stable over the simulation period with consistent structural properties. researchgate.netresearchgate.net The average binding energy for the glyburide-HSA complex in one MD simulation study was found to be -15.386 kJ/mol. researchgate.netresearchgate.net Conformational analysis of glyburide itself has also been performed using methods like energy minimization. ijcsit.com
MD simulations provide dynamic insights into the interactions:
| Compound | Target/Protein | Simulation Length | Key Findings | Reference |
| Glyburide | HSA | Not specified | Complex stable, structural properties (RMSD, RMSF, Rg, SASA, secondary structure) consistent. | researchgate.netresearchgate.net |
| Glyburide | EBNA1 | 200 ns | Complexes maintained stability, key interactions with LYS477, ASN519, LYS586. | plos.orgsemanticscholar.org |
| Metformin | AChE | 1 µs, 50 ns | Induces significant configurational changes, weak/nonspecific binding, emergence of metastable states. | acs.orgnih.gov |
| Metformin | Bak, Bad, Bim | Not specified | Altered molecular dynamics properties, highest affinity for Bak (-5.70 kcal/mol). | benthamdirect.com |
| Metformin | CAT protein | 50 ns | Complex relatively stable after ~30 ns, interacts via hydrogen bonds. | nih.gov |
| Metformin | SIRT1 | Not specified | Predicted interactions with multiple pockets, MD refines binding modes and interacting residues. | frontiersin.org |
| Metformin | Xanthan gum | 60 ns | Most stable complex at normal body temperature (37°C), involves hydrogen bonds. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that relate the biological activity of a set of compounds to their molecular descriptors. These descriptors can be physicochemical properties (e.g., lipophilicity, molecular weight), structural features, or electronic properties. QSAR models can be used to predict the activity of new, untested compounds and to design analogues with improved properties.
QSAR studies have been applied in the search for novel anti-diabetic therapies, including investigations related to the mechanisms of action of existing drugs like metformin and sulfonylureas. researchgate.netresearchgate.net By analyzing the relationship between the chemical structures of a series of compounds and their activity on relevant targets (like those involved in glucose metabolism), QSAR models can identify structural features that are important for activity. researchgate.net
For metformin and its analogues, QSAR studies, sometimes combined with other computational methods, have been used to explore their potential as anti-cancer agents or to predict properties like blood-brain barrier permeation. nih.gov While direct QSAR studies specifically on the Glucovance combination or its components targeting SUR1 and AMPK were not prominently found in the search results, QSAR is a general approach in drug discovery applicable to understanding and optimizing the activity of compounds acting on various biological targets. researchgate.netnih.gov
QSAR studies involve calculating various molecular descriptors. For example, a study comparing metformin and sitagliptin (B1680988) (another diabetes drug) used QSAR ratings based on properties like surface area, volume, Log P, and hydration energy. nih.gov
| Compound | Surface Area | Volume | Log P | Hydration Energy | Other Descriptors | Reference |
| Metformin | Smaller | Smaller | Smaller | Greater | Refractivity, Polarizability, Mass, Dipole Moment, Total Energy | nih.gov |
| Sitagliptin | Larger | Larger | Larger | Lesser | nih.gov |
Note: The table above presents relative comparisons as described in the source, not absolute values.
Pharmacophore Modeling for Analogue Design
Pharmacophore modeling is a technique used to identify the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) of a molecule that are necessary for its biological activity. Pharmacophore models can be derived from the structures of known active ligands (ligand-based pharmacophore modeling) or from the structure of the target protein's binding site (receptor-based pharmacophore modeling). eurekaselect.comijrpr.com
These models are valuable for virtual screening of large chemical databases to identify potential new drug candidates with similar activity profiles and for designing novel analogues with improved potency or selectivity. Pharmacophore modeling has been applied in the search for new antidiabetic compounds. researchgate.net
Receptor-based pharmacophore modeling, which utilizes the structural information of the binding site, is particularly useful when the target structure is known, as is the case for SUR1 (based on Cryo-EM data) and AMPK (based on crystal structures). nih.govoup.comelifesciences.orgresearchgate.net By defining the key interaction points within the binding pocket, pharmacophore models can guide the design of molecules that are predicted to bind effectively. nih.goveurekaselect.com
Pharmacophore models can be used in conjunction with molecular docking and QSAR to refine the drug design process. nih.govijrpr.com For instance, a ligand-based pharmacophore approach for antidiabetic compounds identified features such as hydrophobic domains, hydrogen bond acceptors, and hydrogen bond donors as important for activity. researchgate.net
Systems Biology Approaches to Model Compound Interactions and Metabolic Pathways
Systems biology approaches aim to understand biological systems as a whole, integrating data from various levels (genomics, transcriptomics, proteomics, metabolomics) to create computational models that can simulate the behavior of complex biological networks, such as metabolic pathways.
These approaches can be used to model how drugs like metformin influence metabolic pathways and to understand their systemic effects. Metformin is known to affect various metabolic processes, including glucose metabolism, and its impact can be studied within the context of larger biological networks. frontiersin.org
Systems biology, often involving metabolic modeling, has been applied to study the interaction between metformin and the gut microbiome in type 2 diabetes patients. e-dmj.orgresearchgate.netbiorxiv.org These models can help elucidate how metformin treatment alters the metabolic activities of gut bacteria and how these changes might contribute to the drug's therapeutic effects or influence host metabolism. researchgate.netbiorxiv.org Genome-scale metabolic modeling of key gut bacteria has been used to investigate their mechanistic role in response to metformin, predicting changes in growth rates and the enrichment of certain metabolic pathways. researchgate.net
Systems biology provides a framework for understanding the complex interplay between the drug, the host, and the microbiome:
| Approach | Focus | Application to Metformin/Glyburide | Reference |
| Genome-scale Metabolic Modeling | Metabolic networks of organisms/communities | Modeling gut microbiome response to metformin, predicting changes in bacterial growth and pathways. | researchgate.netbiorxiv.org |
| Network Pharmacology | Drug-target and target-pathway interactions | Exploring metformin's mechanism in diseases like Alzheimer's and type 2 diabetes via network analysis. | nih.gov |
| Metabolo-Epigenetics Modeling | Link between metabolism and epigenetic modifications | Studying how metformin targets metabolic pathways and enzymes influencing chromatin state in cancer. | frontiersin.org |
Cryo-Electron Microscopy (Cryo-EM) for Binding Site Elucidation
Cryo-Electron Microscopy (Cryo-EM) is an experimental technique that allows for the determination of the 3D structure of biological macromolecules, including protein complexes like the KATP channel, at near-atomic resolution. While primarily an experimental method, the resulting high-resolution structures are invaluable for computational studies, particularly for receptor-based drug design approaches like molecular docking and pharmacophore modeling.
Cryo-EM has been instrumental in revealing the binding site of sulfonylureas, including glibenclamide (glyburide), on the SUR1 subunit of the KATP channel. nih.govresearchgate.netoup.comelifesciences.org These structures have shown that glibenclamide is located within the transmembrane bundle of the SUR1-ABC core. nih.govresearchgate.net The detailed structural information provided by Cryo-EM allows computational chemists to accurately define the binding pocket, identify key interacting residues, and generate more reliable docking poses and pharmacophore models. elifesciences.orgacs.org
The Cryo-EM structures of the KATP channel bound to glibenclamide and ATP have provided unprecedented details of the binding sites, significantly advancing the understanding of how these molecules interact with the channel to regulate its activity. nih.govelifesciences.org This structural information is directly used as a template or starting point for computational studies. acs.org
Key findings from Cryo-EM studies relevant to glyburide's binding:
| Target/Complex | Resolution (Å) | Key Finding | Reference |
| Hamster SUR1/Rat Kir6.2 + Glibenclamide + ATP | 3.63 | Glibenclamide lodged in the transmembrane bundle of the SUR1-ABC core. | nih.govresearchgate.netelifesciences.org |
| Pancreatic KATP channels + Glibenclamide | 4.1 to 4.5 | Depicts glibenclamide binding site, insights into SUR1 conformational changes. | oup.com |
The integration of structural data from Cryo-EM with computational techniques like molecular docking and MD simulations provides a powerful approach for understanding the molecular basis of drug action and guiding the design of new therapeutic agents targeting the KATP channel.
Drug Drug Interactions: Mechanistic Investigations Non Clinical Focus
Cytochrome P450 Enzyme Inhibition/Induction by Glyburide (B1671678) (e.g., CYP2C9, CYP3A4)
Glyburide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The main enzymes involved in glyburide biotransformation are CYP3A4, CYP2C9, and CYP2C8, contributing approximately 53%, 36%, and 11%, respectively, to its intrinsic clearance in human liver microsomes nih.govnih.govresearchgate.net.
In vitro studies have demonstrated that glyburide can inhibit certain CYP isoforms. Glyburide has been shown to be a strong inhibitor of CYP2C9, exhibiting competitive inhibition with reported Ki (inhibition constant) values of 2.4 µM for S-warfarin metabolism and 3.1 µM for phenytoin (B1677684) metabolism in human liver microsomes nih.gov. Glyburide also shows weak inhibition of CYP3A4, with a Ki value of 42.5 µM for midazolam 1-hydroxylation nih.govresearchgate.net. Glyburide did not show significant inhibitory effects on CYP1A2, CYP2C8, CYP2C19, CYP2E1, or CYP2D6 in these in vitro systems nih.gov.
Genetic polymorphisms in CYP2C9, particularly the CYP2C9*3 allele, have been associated with decreased oral clearance of glyburide in vivo, suggesting the clinical relevance of CYP2C9 in glyburide metabolism pharmgkb.orgunpad.ac.id.
Rifampicin, a known inducer of CYP3A4 and potentially P-glycoprotein, has been shown to decrease glyburide plasma concentrations and effects, likely through enzyme induction nih.govresearchgate.netsanofi.us. This highlights the potential for CYP induction to impact glyburide pharmacokinetics.
| CYP Isozyme | Glyburide's Effect (In vitro) | Mechanism | Ki (µM) | Reference |
| CYP2C9 | Strong Inhibition | Competitive | 2.4, 3.1 | nih.gov |
| CYP3A4 | Weak Inhibition | Inhibition | 42.5 | nih.govresearchgate.net |
| CYP1A2 | No appreciable inhibition | - | - | nih.gov |
| CYP2C8 | No appreciable inhibition | - | - | nih.gov |
| CYP2C19 | No appreciable inhibition | - | - | nih.gov |
| CYP2D6 | No appreciable inhibition | - | - | nih.gov |
| CYP2E1 | No appreciable inhibition | - | - | nih.gov |
Note: Ki values are approximate and may vary depending on the substrate and experimental conditions.
Transporter Protein Modulation by Metformin (B114582) and Glyburide (e.g., OCTs, MATEs, P-glycoprotein, hTHTR-2)
Both metformin and glyburide interact with various transporter proteins, which play critical roles in their absorption, distribution, and excretion.
Metformin: Metformin is a cationic drug and its transport is heavily reliant on organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) nih.govconsensus.appconsensus.appresearchgate.net. Organic cation transporter 1 (OCT1) and OCT3 are involved in the intestinal absorption and hepatic uptake of metformin nih.govresearchgate.netpharmacytimes.com. OCT1 is particularly important for metformin's hepatic uptake, which is crucial for its glucose-lowering effect pharmacytimes.combiorxiv.org. Renal excretion of metformin, the major route of elimination, is mediated by organic cation transporter 2 (OCT2) on the basolateral membrane and MATE1 and MATE2-K on the apical membrane of renal proximal tubular cells nih.govresearchgate.netbiorxiv.orgmdpi.comacs.org. These transporters function in concert to secrete metformin into the urine biorxiv.orgeco-vector.com.
Inhibition of OCTs and MATEs by other drugs can lead to decreased renal elimination and increased plasma concentrations of metformin nih.govconsensus.appconsensus.app. Cimetidine, a known inhibitor of OCT2 and MATE1, significantly increases metformin exposure nih.govconsensus.appconsensus.appacs.org. Studies have shown that both hepatic OCT1 and renal OCT2 contribute to the cimetidine-metformin interaction biorxiv.org.
Metformin has also been shown to modulate the expression of transporters. In mice kidneys, metformin treatment upregulated the expression of OCT-2 and MATE-1 via the transcription factor PPARα mdpi.com.
Glyburide: Glyburide is a substrate for several transporters. In vitro studies suggest glyburide has substrate affinity for multiple efflux pumps and for organic anion transporting polypeptide (OATP)1B1 and OATP2B1 nih.govnih.govresearchgate.net. Active hepatic uptake of glyburide, mediated by transporters like OATP1B1, appears to be a significant factor in its systemic clearance nih.govnih.gov. Glyburide is also reported to be a substrate for P-glycoprotein hres.ca.
While the impact of metformin on glyburide's transporter-mediated disposition is not explicitly detailed in the search results, potential interactions could occur if either drug inhibits or induces transporters critical for the other's pharmacokinetics.
| Compound | Transporters Involved (Examples) | Role in Pharmacokinetics | Potential for Modulation by Other Drugs | Reference |
| Metformin | OCT1, OCT2, OCT3, MATE1, MATE2-K, PMAT | Absorption, Hepatic Uptake, Renal Excretion | Inhibition by Cimetidine, etc. | nih.govconsensus.appconsensus.appresearchgate.netpharmacytimes.combiorxiv.orgmdpi.comacs.orgeco-vector.com |
| Glyburide | OATP1B1, OATP2B1, P-glycoprotein, Efflux Pumps | Hepatic Uptake, Excretion | Potential inhibition/induction | nih.govnih.govresearchgate.nethres.ca |
Molecular Basis of Displacement from Plasma Protein Binding Sites
Both glyburide and metformin bind to plasma proteins, although to different extents and with different binding characteristics.
Glyburide is extensively bound to serum proteins, primarily albumin, with protein binding exceeding 99% mims.commedcentral.comhres.capfizermedicalinformation.com. The protein binding of glyburide is predominantly non-ionic hres.capfizermedicalinformation.comnih.gov. This is qualitatively different from some other sulfonylureas (e.g., chlorpropamide, tolbutamide, tolazamide) whose binding is predominantly ionic hres.capfizermedicalinformation.comnih.gov. Acidic drugs like phenylbutazone, warfarin, and salicylates are known to displace ionic-binding sulfonylureas from serum proteins to a greater extent than glyburide hres.capfizermedicalinformation.comnih.gov. While displacement from protein binding sites can potentially lead to increased free drug concentrations and enhanced pharmacological effects, it has not been definitively shown in clinical use that the difference in protein binding characteristics of glyburide results in fewer drug-drug interactions compared to ionic-binding sulfonylureas hres.capfizermedicalinformation.comnih.gov.
Metformin, in contrast to glyburide, is reported to have negligible binding to plasma proteins probes-drugs.org. Therefore, displacement from plasma protein binding sites is not considered a significant mechanism for drug interactions involving metformin.
The extensive protein binding of glyburide suggests a potential for displacement interactions with other highly protein-bound drugs, particularly those that bind to albumin. However, the predominantly non-ionic nature of glyburide's binding may influence the extent of such interactions compared to drugs with ionic binding.
Synergistic or Antagonistic Effects at the Molecular Target Level
Glucovance combines glyburide and metformin, which exert their glucose-lowering effects through distinct but complementary mechanisms.
Glyburide, a sulfonylurea, primarily lowers blood glucose by stimulating the secretion of insulin (B600854) from pancreatic beta cells mims.commedcentral.comdrugbank.compfizer.com. This is achieved by binding to and closing ATP-sensitive potassium channels (KATP channels), specifically the sulfonylurea receptor 1 (SUR1) subunit, in the beta cell membrane. Closure of these channels leads to membrane depolarization, influx of calcium ions, and subsequent insulin release pharmgkb.orgmedcentral.comdrugbank.comwikipedia.orgnih.gov.
Metformin, a biguanide (B1667054), primarily acts by reducing hepatic glucose production, decreasing intestinal absorption of glucose, and improving insulin sensitivity in peripheral tissues pfizer.comnih.govnih.govnih.gov. At the molecular level, metformin's actions involve the modulation of cellular energy metabolism. While the exact primary molecular target is still under investigation, mitochondrial glycerophosphate dehydrogenase (GPD2) and the activation of AMP-activated protein kinase (AMPK) are considered key pathways nih.govnih.gov. Metformin's effect on hepatic gluconeogenesis is thought to involve the inhibition of mitochondrial complex I and/or GPD2, altering the cellular redox state nih.govnih.govsmep.org.mx.
While the combination aims for synergistic glucose lowering, potential antagonistic effects at the molecular target level with other drugs could occur if those drugs interfere with the binding or activity of glyburide at SUR1 or the molecular targets of metformin (e.g., GPD2, AMPK pathway). However, the search results did not provide specific details on non-clinical investigations into antagonistic interactions between other drugs and the molecular targets of glyburide or metformin when used in combination.
| Component | Primary Mechanism of Action | Key Molecular Targets (Examples) |
| Glyburide | Stimulates insulin secretion from pancreatic beta cells | ATP-sensitive potassium channel (SUR1 subunit) |
| Metformin | Reduces hepatic glucose production, improves insulin sensitivity | GPD2, AMPK pathway, Mitochondrial Complex I |
Future Directions in Glucovance Constituent Compound Research
Elucidation of Novel Molecular Targets and Pathways
Glyburide (B1671678) primarily acts by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells, closing ATP-sensitive potassium channels and stimulating insulin (B600854) secretion. drugbank.commdpi.com However, research is exploring its interaction with other channels and its potential in non-diabetic conditions. Glyburide, as an inhibitor of SUR1-TRPM4, is being investigated for its effectiveness in preventing cerebral edema following stroke, suggesting a novel therapeutic application beyond glucose control. nih.gov
Ongoing research aims to fully elucidate the complex web of interactions and pathways influenced by these compounds, potentially revealing new therapeutic opportunities.
Understanding Long-Term Mechanistic Adaptations at the Cellular and Subcellular Levels
Investigating the long-term effects of metformin (B114582) and glyburide at the cellular and subcellular levels is crucial for understanding sustained therapeutic responses and potential adaptations or side effects. Metformin's long-term effects involve complex changes in cellular metabolism and signaling. While it initially causes mitochondrial dysfunction and energetic stress, cells may adapt over time by replenishing ATP and metabolite levels. researchgate.net Long-term metformin use has been associated with alterations in growth trajectories and adiposity in offspring exposed in utero, although data are inconsistent and require further long-term prospective studies to clarify the risks and benefits. researchgate.net Metformin's anti-aging properties are linked to its long-term influence on mitochondrial energy modulation, AMPK-mTOR signaling, autophagy stimulation, and mitigation of inflammation. mdpi.com Studies in animal models suggest that metformin can reduce age-associated inflammatory cytokine levels and mitigate chronic inflammation. mdpi.com It also appears to suppress inflammation and prevent adipocyte aging by modulating cell cycle pathways. mdpi.com
For glyburide, understanding long-term effects on beta cell function is important. While short- and long-term glyburide therapy increases C-peptide levels and insulin secretion, it may not completely reverse the beta cell secretory defect in type 2 diabetes. nih.gov Some studies have suggested that certain sulfonylureas, including glibenclamide (glyburide), might accelerate beta cell loss, while other drug classes may offer protection. e-dmj.org Research is needed to clarify the long-term impact of glyburide on beta cell viability and function. Studies using various cell lines and sulfonylureas are necessary to elucidate detailed long-term mechanisms and determine if sulfonylurea use is a direct cause of secondary beta-cell failure. nih.gov
Further research is needed to understand the long-term cellular and subcellular adaptations to these compounds, particularly in different tissue types and in the context of various disease states.
Development of Advanced Analytical Techniques for Comprehensive Compound Characterization
Advanced analytical techniques are continuously being developed and refined for the comprehensive characterization of metformin and glyburide in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. These techniques are essential for quality control, pharmacokinetic studies, and detecting impurities or degradation products.
Various methods have been reported for the analysis of metformin and glyburide, both individually and in combination. These include:
UV spectroscopic methods ymerdigital.comjddtonline.infojddtonline.inforesearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) ymerdigital.comjddtonline.infoajrconline.org
High-Performance Liquid Chromatography (HPLC), including RP-HPLC and UPLC ymerdigital.comjddtonline.infojddtonline.infoajrconline.orginnovareacademics.iniajps.comscientificarchives.comijcpa.in
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS ymerdigital.cominnovareacademics.infrontiersin.orgresearchgate.netunesp.br
Gas Chromatography-Mass Spectrometry (GC-MS) ymerdigital.cominnovareacademics.inresearchgate.net
Capillary Electrophoresis (CE) ymerdigital.comjddtonline.inforesearchgate.net
Spectrophotometric methods jddtonline.infojddtonline.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy innovareacademics.infrontiersin.org
X-ray Powder Diffraction (XRPD) nih.gov
Thermogravimetric Analysis (TGA) nih.gov
Differential Scanning Calorimetry (DSC) nih.govresearchgate.net
Raman Spectroscopy nih.gov
HPLC, particularly RP-HPLC, is widely used for the analysis of metformin and glyburide in pharmaceutical preparations and biological fluids due to its precision, repeatability, and reliability. ymerdigital.comjddtonline.infoiajps.com LC-MS/MS is employed for sensitive determination in human plasma. researchgate.netunesp.br Advanced integrated analytical platforms combining techniques like NIR, NMR, and high-resolution LC-MS with chemometrics are being investigated to profile and classify metformin samples from different manufacturers, aiding in authenticity studies. frontiersin.org
Future directions in analytical techniques aim for increased sensitivity, specificity, speed, and the development of greener methods with reduced environmental impact. researchgate.netunesp.br
Here is a table summarizing some analytical techniques used for Metformin and Glyburide:
| Analytical Technique | Application | Relevant Compound(s) | Citations |
| UV Spectroscopy | Determination in bulk and formulations, often in combination | Metformin, Glyburide | ymerdigital.comjddtonline.infojddtonline.inforesearchgate.net |
| HPTLC | Analysis in bulk and tablet dosage forms | Metformin, Glyburide | ymerdigital.comjddtonline.infoajrconline.org |
| HPLC (RP-HPLC, UPLC) | Widely used for analysis in formulations and biological fluids | Metformin, Glyburide | ymerdigital.comjddtonline.infojddtonline.infoajrconline.orginnovareacademics.iniajps.comscientificarchives.comijcpa.in |
| LC-MS/MS | Sensitive determination in biological fluids (e.g., human plasma) | Metformin, Glyburide | ymerdigital.comresearchgate.netinnovareacademics.infrontiersin.orgresearchgate.netunesp.br |
| GC-MS | Analysis in biological fluids | Metformin | ymerdigital.cominnovareacademics.inresearchgate.net |
| Capillary Electrophoresis (CE) | Analysis in various matrices | Metformin, Glyburide | ymerdigital.comjddtonline.inforesearchgate.net |
| NMR Spectroscopy | Structural identification, impurity profiling, authenticity studies | Metformin | innovareacademics.infrontiersin.org |
| XRPD, TGA, DSC, Raman Spectroscopy | Solid-state characterization (crystal form, thermal properties, etc.) | Glyburide | nih.govresearchgate.net |
Theoretical Exploration and In Vitro Synthesis of Novel Analogues with Refined Pharmacodynamic Profiles
Theoretical studies and in vitro synthesis are actively being pursued to develop novel analogues of metformin and glyburide with potentially improved pharmacodynamic profiles, targeting enhanced efficacy, reduced side effects, or activity on new targets.
For metformin, theoretical studies explore its structure, dynamics, and interaction with biological molecules like DNA. acs.org Density functional theory (DFT) is used to investigate interactions with other compounds, such as ferulic acid. researchgate.net Novel metformin-based compounds and drug delivery systems, including derivatives targeting mitochondria, are being explored to enhance anticancer effects. mdpi.com Researchers are developing more lipophilic metformin derivatives, like Mito-MET, by attaching positively charged lipophilic substituents to target mitochondria more effectively. mdpi.com Transition metal complexes with metformin and its analogues are also being investigated for their biological properties. nih.gov
For glyburide, in vitro synthesis and evaluation of novel derivatives are ongoing, particularly in the context of developing imaging agents for pancreatic beta cells. uni-mainz.denih.gov While some fluorinated glyburide analogs have been synthesized and shown insulin-stimulating capacity and binding affinity to SUR1 in vitro, their in vivo uptake in the pancreas has been low, indicating the need for further research into less lipophilic and more selective ligands. uni-mainz.de Theoretical studies and in vitro experiments are also used to explore the potential repurposing of glyburide and other sulfonylureas for conditions like Trypanosoma cruzi infection, based on their predicted binding to specific parasitic enzymes. mdpi.com The synthesis and evaluation of novel sulfonylurea derivatives with refined activity on ATP-sensitive potassium channels or other targets are also areas of research. nih.gov
The combination of theoretical modeling and synthetic chemistry is a powerful approach for designing and evaluating novel compounds with tailored pharmacological properties.
Q & A
Q. What methodological frameworks are most effective for studying Glucovance's dual mechanisms of action in glucose regulation?
To investigate this compound's combined metformin-glyburide effects, use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Type 2 diabetes patients with inadequate metformin monotherapy response.
- Intervention: this compound (metformin 500 mg + glyburide 2.5/5 mg).
- Comparison: Monotherapy with metformin or glyburide.
- Outcome: HbA1c reduction, insulin sensitivity, and gastrointestinal side effects. Experimental designs should include dose-response studies and pharmacokinetic profiling to isolate mechanisms, leveraging 's findings on micronized glyburide's rapid absorption .
Q. How should researchers design studies to evaluate this compound's bioavailability compared to non-micronized formulations?
Use crossover trials with standardized meal conditions to control for food effects on absorption. Measure plasma concentrations of glyburide at regular intervals (e.g., 0, 1, 2, 4, 8 hours post-dose) and compare time-to-peak () and area-under-the-curve (AUC) between micronized (this compound) and non-micronized formulations. Reference 's emphasis on particle distribution and bioavailability enhancements .
Q. What statistical methods are appropriate for analyzing this compound's synergistic effects in preclinical models?
Apply isobolographic analysis to quantify synergy between metformin and glyburide. Use ANOVA with post-hoc tests to compare glucose-lowering efficacy in animal models under monotherapy vs. combination therapy. Ensure sample sizes are calculated using power analysis to detect clinically relevant differences (e.g., ≥0.5% HbA1c reduction) .
Advanced Research Questions
Q. How can researchers resolve contradictions between observational studies and RCTs regarding this compound's cardiovascular safety profile?
Conduct a meta-analysis with subgroup stratification by study design (RCTs vs. cohort studies). Adjust for confounding variables (e.g., baseline cardiovascular risk, concomitant medications) using multivariate regression. Evaluate heterogeneity via I² statistics and publish sensitivity analyses to address biases, as suggested in 's guidance on observational data limitations .
Q. What experimental strategies mitigate confounding factors in long-term studies of this compound's effects on β-cell function?
Implement prospective cohort studies with annual IVGTT (intravenous glucose tolerance tests) to assess insulin secretion. Use mixed-effects models to account for interpatient variability and dropout rates. Include time-varying covariates (e.g., BMI, medication adherence) and reference 's criteria for rigorous data analysis .
Q. How should researchers address heterogeneity in multi-center trials evaluating this compound's efficacy across ethnic populations?
Apply stratified randomization by ethnicity and adjust for genetic polymorphisms (e.g., CYP2C9 variants affecting glyburide metabolism). Use meta-regression to explore ethnicity-dependent treatment responses. Ensure standardized protocols across centers for dosage, diet, and outcome measurements, aligning with 's requirements for multi-site trial coordination .
Q. What methodologies optimize the isolation of glyburide-specific effects in this compound combination therapy?
Design factorial trials comparing four arms: (1) placebo, (2) metformin alone, (3) glyburide alone, and (4) this compound. Use additive vs. interactive models to quantify individual drug contributions. Leverage 's approach to analyzing combination drugs by separately tracking component-level data .
Methodological Guidance
- Data Collection : For patient compliance studies, use validated questionnaires (e.g., Morisky Medication Adherence Scale) and electronic pill counters. Collect longitudinal data to capture temporal trends () .
- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observational studies, emphasizing dose-response gradients and biological plausibility () .
- Ethical Frameworks : Align study protocols with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly ensuring ethical recruitment practices in vulnerable populations () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
